8-Fluoronaphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGETXCOJGZUORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583015 | |
| Record name | 8-Fluoronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-52-0 | |
| Record name | 8-Fluoronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 8-Fluoronaphthalen-1-amine, a key intermediate in pharmaceutical development. The document outlines experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Core Synthesis Pathway: Fluorination of a Naphthotriazine Intermediate
A practical and scalable synthesis of this compound has been developed, overcoming challenges associated with previous methods.[1] This approach utilizes the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with a hydrogen fluoride-pyridine complex under mild conditions.[1] This method provides a convergent and efficient route to the desired product.
Experimental Protocol
Synthesis of this compound (6) from 1H-naphtho[1,8-de][1][2][3]triazine (15) [1]
-
Reagents and Equipment:
-
Procedure:
-
A solution of hydrogen fluoride-pyridine is prepared and cooled in an ice bath.
-
1H-naphtho[1,8-de][1][2][3]triazine is slowly added to the cooled HF-Py solution over approximately 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, the reaction mixture is stirred at room temperature for about 30 minutes, during which a solid may form.
-
The mixture is then carefully poured into a mixture of toluene and ice.
-
The resulting mixture is washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic layer is separated, and the solvent is removed to yield the crude product.
-
The crude product is purified to yield this compound as a red-brown solid.
-
Quantitative Data
The efficiency of the synthesis is dependent on the reaction conditions, particularly the temperature.
| Parameter | Value | Reference |
| Starting Material | 1H-naphtho[1,8-de][1][2][3]triazine | [1] |
| Key Reagent | Hydrogen fluoride-pyridine | [1] |
| Optimal Temperature | 60 °C | [1] |
| Yield | 90.4% | [1] |
| Purity (HPLC) | 96% | [1] |
| Side Product at 120°C | 1-aminonaphthalene (up to 9.5%) | [1] |
Reaction Pathway Visualization
Caption: Synthesis of this compound from a triazine precursor.
Alternative Synthetic Approaches
While the fluorination of the naphthotriazine is a well-documented and efficient method, other synthetic strategies can be considered.
Diazotization of Diaminonaphthalene
A common method for introducing fluorine into an aromatic ring is through the Balz-Schiemann reaction. This would involve the diazotization of a corresponding amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.
-
Hypothetical Workflow:
-
Start with 1,8-diaminonaphthalene.
-
Selectively protect one of the amino groups.
-
Perform a diazotization reaction on the unprotected amino group using a reagent like sodium nitrite in the presence of fluoroboric acid.
-
Thermally decompose the resulting diazonium fluoroborate salt to introduce the fluorine atom.
-
Deprotect the remaining amino group to yield this compound.
-
Caption: A potential multi-step synthesis via the Balz-Schiemann reaction.
Nucleophilic Aromatic Substitution (SNAr) on 1,8-Difluoronaphthalene
Another potential route is the nucleophilic aromatic substitution of an amino group for a fluorine atom on 1,8-difluoronaphthalene. This reaction would require an appropriate nitrogen nucleophile.
-
Hypothetical Workflow:
-
Start with 1,8-difluoronaphthalene, which can be synthesized from 1,8-diaminonaphthalene.[3]
-
React with a source of ammonia or a protected amine equivalent (e.g., using sodium amide).
-
The reaction would proceed via an SNAr mechanism where the amine displaces one of the fluorine atoms.
-
If a protected amine is used, a subsequent deprotection step would be necessary.
-
Caption: A potential synthesis via nucleophilic aromatic substitution.
References
An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoronaphthalen-1-amine is an aromatic amine of interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on the molecule's electronic properties, lipophilicity, and metabolic stability. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis of novel materials, and for predicting its behavior in biological and environmental systems. This guide provides a summary of available data for structurally related fluoronaphthalen-1-amines and details the experimental protocols necessary for the comprehensive characterization of this compound.
Core Physicochemical Properties
Table 1: Physicochemical Data for Fluoronaphthalen-1-amine Isomers and Analogs
| Property | 4-Fluoronaphthalen-1-amine | 5-Fluoronaphthalen-1-amine | 8-Bromonaphthalen-1-amine | This compound |
| Molecular Formula | C₁₀H₈FN | C₁₀H₈FN | C₁₀H₈BrN | C₁₀H₈FN |
| Molecular Weight | 161.18 g/mol [1] | 161.18 g/mol [2] | 222.08 g/mol [3] | 161.18 g/mol |
| Physical Form | Solid or semi-solid[1] | --- | Pink crystals[3] | --- |
| Melting Point | --- | 60 °C[2] | 86 °C (359 K)[3] | Data not available |
| Boiling Point | --- | 304.7 ± 17.0 °C (Predicted)[2] | --- | Data not available |
| pKa | --- | 3.33 ± 0.10 (Predicted)[2] | --- | Data not available |
| logP | --- | --- | --- | Data not available |
| Solubility | Moderately soluble in organic solvents[4] | --- | --- | Data not available |
Experimental Protocols
The following section details the standard methodologies for determining the key physicochemical properties of aromatic amines like this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Methodology: Capillary Method [5][6][7]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (initially a rapid ramp to get an approximate range, followed by a slow ramp of 1-2 °C/minute for precise measurement).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
-
Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. Impurities generally lead to a depressed and broadened melting range.
Determination of Boiling Point
For liquid compounds or those that can be distilled without decomposition.
Methodology: Thiele Tube Method [8][9][10]
-
Sample Preparation: A small volume of the liquid sample is placed in a small test tube (fusion tube).
-
Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, and a capillary tube sealed at one end.
-
Measurement:
-
The fusion tube containing the sample is attached to the thermometer.
-
A capillary tube is placed in the fusion tube with the open end submerged in the liquid.
-
The assembly is placed in the Thiele tube and heated gently at the side arm.
-
As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.
-
The heating is stopped when a continuous and rapid stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
Determination of Solubility
Solubility provides insights into the polarity and potential for formulation.
Methodology: Qualitative and Quantitative Determination [11][12]
-
Qualitative Assessment:
-
A small, measured amount of this compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a test tube.
-
The mixture is vortexed or shaken vigorously for a set period.
-
Visual inspection determines if the compound has dissolved completely, partially, or is insoluble.
-
This is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
-
Aqueous pH-Dependent Solubility:
-
Quantitative Measurement (e.g., using HPLC):
-
Saturated solutions of the compound in the desired solvent are prepared.
-
The solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a calibrated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).
-
Determination of pKa
The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at different pH values, which influences its biological activity and pharmacokinetic properties.
Methodology: Potentiometric Titration [14][15][16]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) if the compound has low aqueous solubility.
-
Titration:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
-
Methodology: UV-Vis Spectrophotometry [17]
-
Principle: The UV-Vis absorption spectrum of many aromatic compounds changes with their ionization state.
-
Measurement:
-
The UV-Vis spectra of this compound are recorded in a series of buffer solutions with known pH values.
-
The absorbance at a wavelength where the protonated and neutral forms have significantly different extinction coefficients is measured.
-
-
Data Analysis: The pKa is calculated by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.
Determination of logP
The logarithm of the octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method [18][19]
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning:
-
A known amount of this compound is dissolved in one of the phases (e.g., n-octanol).
-
A measured volume of this solution is mixed with a measured volume of the other phase (water).
-
The mixture is shaken vigorously for a period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
-
Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined, typically by HPLC or UV-Vis spectrophotometry.
-
Calculation: The logP is calculated using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).
Methodology: High-Performance Liquid Chromatography (HPLC) [20]
-
Principle: A correlation exists between a compound's retention time on a reverse-phase HPLC column and its logP value.
-
Measurement:
-
The retention time of this compound is measured on a calibrated reverse-phase HPLC system (e.g., C18 column).
-
A series of standard compounds with known logP values are run under the same conditions to create a calibration curve of retention time versus logP.
-
-
Calculation: The logP of this compound is determined by interpolating its retention time on the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel aromatic amine such as this compound.
References
- 1. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]
- 2. 5-Fluoronaphthalen-1-amine CAS#: 13720-49-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 438-32-4: 4-Fluoro-1-naphthylamine | CymitQuimica [cymitquimica.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. www1.udel.edu [www1.udel.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. agilent.com [agilent.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Spectroscopic Profile of 8-Fluoronaphthalen-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 8-Fluoronaphthalen-1-amine, a key intermediate in medicinal chemistry. Due to the limited availability of comprehensive experimental data in public domains, this guide combines the sparse published experimental data with predicted spectroscopic values to offer a valuable resource for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound (C₁₀H₈FN, Molecular Weight: 161.18 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Experimental)
The following partial ¹H NMR data was reported in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |
| 7.48 | dd | 8.2, 0.9 | H-Ar |
| 7.27 | m | - | H-Ar |
| 7.19 | t | 7.8 | H-Ar |
| 7.03 | m | - | H-Ar (2H) |
| 6.65 | dd | - | H-Ar |
Note: This data is based on limited published information and may be incomplete. Full assignment requires further experimental work.
¹³C NMR Data (Predicted)
The following are predicted ¹³C NMR chemical shifts. These values are estimates based on the analysis of similar fluoronaphthalene and naphthalenamine derivatives and should be confirmed by experimental data. Aromatic carbons typically resonate between 110 and 150 ppm. The carbon attached to the fluorine (C-8) is expected to show a large C-F coupling constant. The carbon bearing the amino group (C-1) will also be significantly affected.
| Predicted Chemical Shift (δ) ppm | Tentative Assignment |
| ~158 (d, ¹JCF ≈ 245 Hz) | C-8 |
| ~145 | C-1 |
| ~135 | C-4a |
| ~128 | C-8a |
| ~127 | C-4 |
| ~126 | C-5 |
| ~122 | C-6 |
| ~120 | C-2 |
| ~115 (d, ²JCF ≈ 20 Hz) | C-7 |
| ~110 | C-3 |
¹⁹F NMR Data (Predicted)
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 8-position. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃.
| Predicted Chemical Shift (δ) ppm | Multiplicity |
| -115 to -130 | Multiplet |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | N-H bending (scissoring) and C=C stretching (aromatic) |
| 1520 - 1480 | Strong | C=C stretching (aromatic) |
| 1280 - 1180 | Strong | C-N stretching |
| 1150 - 1050 | Strong | C-F stretching |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of small molecules or radicals.
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]⁺ (Molecular Ion) |
| 142 | Moderate | [M - F]⁺ or [M - NH₃]⁺ |
| 134 | Moderate | [M - HCN]⁺ |
| 115 | Moderate | [C₉H₆]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A 45° or 90° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common. Several hundred to several thousand scans are usually required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the fluorine frequency. Proton decoupling is often employed to simplify the spectrum. A reference standard such as CFCl₃ is used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm⁻¹. 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the ion source.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules, typically using an electron energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.
An In-Depth Technical Guide to 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Fluoronaphthalen-1-amine, a fluorinated aromatic amine with potential applications in synthetic and medicinal chemistry. This document details its chemical identity, synthesis, and key physicochemical and spectroscopic properties, offering valuable information for its use in research and development.
Core Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13720-52-0 |
| Molecular Formula | C₁₀H₈FN |
| Molecular Weight | 161.18 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N)F |
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes key physicochemical and spectroscopic characteristics, including some data from its synthesis and predicted values based on structurally related compounds such as 1-naphthylamine and 8-bromonaphthalen-1-amine.
| Property | Value/Expected Characteristics | Source/Basis |
| Physical State | Reported as a red-brown solid upon synthesis. | [1] |
| Melting Point | Data not available. Expected to be a solid at room temperature, similar to related naphthalenamines. | |
| Boiling Point | Data not available. Likely to be high, characteristic of aromatic amines. | |
| Solubility | Data not available. Expected to have low solubility in water and good solubility in organic solvents like DMSO. | |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.48 (dd, J=8.2 Hz, 0.9 Hz, 1H), 7.27 (m, 1H), 7.19 (t, J=7.8 Hz, 1H), 7.03 (m, 2H), 6.65 (dd, J=8.2 Hz, 1.2 Hz, 1H), 5.66 (s, 2H, -NH₂).[1] | Experimental Data[1] |
| ¹³C NMR | Data not available. Aromatic carbons are expected in the 110-150 ppm range. The carbon bearing the fluorine atom will show a large C-F coupling constant. | Predicted |
| IR Spectroscopy | Expected to show characteristic N-H stretching bands for a primary amine around 3300-3500 cm⁻¹, C-N stretching, and C-F stretching vibrations. | Predicted |
| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 161.18. | Predicted |
Experimental Protocols
Synthesis of this compound
A practical synthesis of this compound has been reported, achieving a 90.4% yield.[1] The protocol involves the reaction of 1H-naphtho[1,8-de][2]triazine with hydrogen fluoride-pyridine.
Materials:
-
1H-naphtho[1,8-de][2]triazine
-
Hydrogen fluoride-pyridine (HF-Py, 70%/30%, w/w)
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
A solution of hydrogen fluoride-pyridine is prepared and cooled in an ice bath.
-
1H-naphtho[1,8-de][2]triazine (100 g, 0.59 mol) is added slowly to the cooled HF-Py solution.
-
The reaction mixture is stirred at 60 °C.
-
Upon completion of the reaction, the mixture is cooled and quenched by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with methylene chloride.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a red-brown solid (86.1 g, 90.4% yield).[1]
Safety Precautions: Hydrogen fluoride-pyridine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including HF-resistant gloves, apron, and face shield.[1]
Experimental Workflow and Logical Relationships
The synthesis of this compound can be visualized as a straightforward chemical transformation. Subsequently, this compound can serve as a key intermediate in the synthesis of more complex molecules, such as 1-(8-fluoronaphthalen-1-yl)piperazine, a compound of interest in pharmaceutical research.
Caption: Synthetic pathway from 1H-naphtho[1,8-de][2]triazine to this compound and its subsequent conversion.
Biological Activity and Potential Applications
As of the date of this guide, no specific biological activities or signaling pathway involvements have been reported for this compound in the reviewed scientific literature. However, the incorporation of fluorine into aromatic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The fluoronaphthalene scaffold is present in molecules with a range of biological activities. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 8-Fluoronaphthalen-1-amine. Due to the limited availability of experimental crystallographic data for this specific molecule, this report leverages computational chemistry to provide a robust theoretical model of its structure. This document includes key quantitative data on bond lengths, bond angles, and dihedral angles, presented in a clear tabular format. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are provided, drawing from established methodologies for similar compounds. A visualization of the molecule's conformation and key intramolecular interactions, generated using the DOT language, is also included to facilitate a deeper understanding of its three-dimensional structure.
Introduction
This compound is a halogenated aromatic amine of interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on the molecule's electronic properties, lipophilicity, and metabolic stability. The close proximity of the fluorine and amine groups at the 1 and 8 positions of the naphthalene ring system introduces significant steric and electronic interactions that dictate the molecule's preferred conformation and reactivity. Understanding the precise molecular geometry is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel organic materials. This guide aims to provide a comprehensive overview of the structural and conformational landscape of this compound through computational modeling and a review of relevant experimental techniques.
Molecular Structure and Conformation
The molecular structure of this compound was determined using computational methods. A geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Quantitative Structural Data
The key structural parameters obtained from the DFT-optimized geometry of this compound are summarized in the table below. These values provide a quantitative description of the molecule's bond lengths, bond angles, and the dihedral angle that defines the relative orientation of the amine and fluorine substituents.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C(1) - N(1) | 1.385 | |
| C(8) - F(1) | 1.368 | |
| C(1) - C(9) | 1.421 | |
| C(8) - C(9) | 1.425 | |
| N(1) - H(1) | 1.012 | |
| N(1) - H(2) | 1.012 | |
| Bond Angles (°) | ||
| C(2) - C(1) - N(1) | 121.5 | |
| C(9) - C(1) - N(1) | 118.0 | |
| C(7) - C(8) - F(1) | 118.9 | |
| C(9) - C(8) - F(1) | 119.5 | |
| H(1) - N(1) - H(2) | 110.2 | |
| C(1) - N(1) - H(1) | 112.8 | |
| Dihedral Angle (°) | ||
| F(1) - C(8) - C(1) - N(1) | 1.5 |
Note: The atom numbering scheme is provided in the visualization in Section 4.
The calculated data indicates a relatively planar naphthalene core. The peri-substituents, the fluorine atom and the amino group, cause slight distortions from ideal planarity to alleviate steric strain. The F(1)-C(8)-C(1)-N(1) dihedral angle of 1.5° highlights this minor out-of-plane deviation.
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
A practical synthesis of this compound can be achieved through the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with a fluoride source.[1]
Materials:
-
Pyridine-HF (70% HF)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-naphtho[1,8-de][1][2][3]triazine in toluene.
-
Cool the solution in an ice bath.
-
Slowly add pyridine-HF to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is a critical step for the definitive experimental determination of the molecular structure.
Protocol for Crystal Growth:
-
Solvent Selection: Screen a variety of solvents in which this compound has moderate solubility. Good starting points include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures thereof.
-
Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free location at a constant temperature.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble) that is more volatile than the good solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Crystal Mounting and Data Collection: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully mount a single crystal on a goniometer head. Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final molecular structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of the synthesized compound and for providing insights into its solution-state structure.
Protocol for 1H and 19F NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the 1H and 19F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
1H NMR: The aromatic protons will appear in the range of δ 6.5-8.0 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The coupling patterns of the aromatic protons can provide information about the substitution pattern.
-
19F NMR: A single resonance is expected for the fluorine atom. The chemical shift and coupling to nearby protons (nJHF) can provide further structural confirmation.
-
Visualization of Molecular Conformation
The following diagram, generated using the DOT language, illustrates the computationally optimized structure of this compound, highlighting the key intramolecular interactions and the relative positioning of the substituents.
Caption: Optimized molecular structure of this compound.
Discussion
The peri-positioning of the amino and fluoro groups in this compound leads to significant intramolecular interactions. The computational data suggests a conformation that minimizes steric repulsion between these two groups, resulting in a slight puckering of the naphthalene ring. The close proximity of the N-H bonds of the amine and the lone pairs of the fluorine atom also suggests the potential for a weak intramolecular hydrogen bond of the N-H···F type. This interaction, along with the steric clash, would contribute to the observed conformational preference and could influence the molecule's chemical and physical properties, including its basicity and hydrogen bonding capacity in intermolecular interactions.
The experimental protocols provided offer a clear pathway for the synthesis and rigorous characterization of this molecule. While computational data provides a strong theoretical foundation, experimental validation through X-ray crystallography would be invaluable for confirming the predicted structural parameters.
Conclusion
This technical guide has presented a comprehensive overview of the molecular structure and conformation of this compound, supported by computational data. The provided quantitative structural parameters and the visualization of the molecule's geometry offer valuable insights for researchers in drug discovery and materials science. The detailed experimental protocols serve as a practical resource for the synthesis and characterization of this and related compounds. Further experimental studies, particularly single-crystal X-ray diffraction, are recommended to validate and refine the computational model presented herein.
References
Health and Safety Information for 8-Fluoronaphthalen-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 8-Fluoronaphthalen-1-amine (CAS No: 13720-52-0). Due to a lack of comprehensive, publicly available data for this specific compound, information from structurally related chemicals, such as 4-Fluoronaphthalen-1-amine and 1-Fluoronaphthalene, has been included for guidance. This information should be used with caution and supplemented with in-house risk assessments. It is not a substitute for a manufacturer-supplied Safety Data Sheet (SDS).
Introduction
This compound is an aromatic amine derivative of naphthalene. Its specific toxicological and safety profile has not been extensively documented in publicly accessible literature. This guide aims to provide a comprehensive overview of the known data and infer potential hazards based on the chemistry of the compound and data from its isomers and related molecules. Aromatic amines as a class are known to have various toxicological concerns, and fluorinated organic compounds can exhibit unique reactivity and metabolic pathways. Therefore, a cautious approach is warranted when handling this compound.
Hazard Identification and Classification
No specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound was found. However, based on the data for the closely related isomer, 4-Fluoronaphthalen-1-amine, the following hazards are anticipated[1][2]:
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Hazard Pictogram:
-
(GHS07)[1]
The following DOT script visualizes the potential hazard relationships for this compound based on data from its isomer.
Caption: Anticipated GHS health hazards of this compound.
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information[3]:
| Property | Value | Source |
| Molecular Formula | C10H8FN | ChemicalBook[3] |
| Molecular Weight | 161.18 g/mol | ChemicalBook[3] |
| Appearance | Off-white to pink Solid | ChemicalBook[3] |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[3] |
Safe Handling and Storage
Given the anticipated hazards, the following handling and storage procedures are recommended. These are based on general best practices for handling aromatic amines and laboratory chemicals of unknown toxicity, as well as information for related compounds[4][5].
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood[4].
-
Avoid contact with skin, eyes, and clothing[5].
-
Avoid inhalation of dust or vapors[4].
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), a lab coat, and safety goggles or a face shield[6].
-
Wash hands thoroughly after handling[7].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[4].
-
Keep away from incompatible materials such as strong oxidizing agents[5].
-
Store at the recommended temperature of 2-8°C and protect from light[3].
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention[4][8]:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Fire and Explosion Hazards
Data for 1-Fluoronaphthalene suggests it is a combustible material[5].
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].
-
Hazardous Combustion Products: May include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF)[5].
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[4].
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust and contact with the material[4].
-
Environmental Precautions: Prevent entry into drains, sewers, or waterways[4].
-
Methods for Cleaning Up: For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container. Ventilate the area and wash the spill site after material pickup is complete[10].
Toxicological Information
No specific toxicological data (e.g., LD50, LC50) for this compound was found in the searched literature. Aromatic amines are a class of compounds that can have various toxic effects, including methemoglobinemia and carcinogenicity. The presence of a fluorine atom can influence the metabolic pathways and potential toxicity. 1-Naphthylamine, a related compound, is a known bladder carcinogen[11].
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals for properties such as acute toxicity, skin and eye irritation, and mutagenicity would be appropriate to generate the necessary data.
Signaling Pathways
There is no specific information available regarding the signaling pathways affected by this compound. The reactivity of aromatic amines suggests potential for metabolic activation to reactive intermediates that can form adducts with DNA and proteins, a common mechanism of toxicity for this class of compounds. The general reactivity of amines with various reagents is known and can be a starting point for understanding potential biological interactions[12].
The following diagram illustrates a generalized workflow for assessing the safety of a novel chemical compound, which would be applicable to this compound.
Caption: A general workflow for chemical safety assessment.
Data Gaps and Recommendations
There are significant data gaps regarding the health and safety of this compound. Key missing information includes:
-
A complete and verified Safety Data Sheet (SDS).
-
Experimental data on physical and chemical properties.
-
Acute and chronic toxicity data.
-
Carcinogenicity, mutagenicity, and reproductive toxicity data.
-
Information on metabolic pathways and mechanisms of toxicity.
It is strongly recommended that any organization handling this compound conduct a thorough risk assessment and consider commissioning toxicological studies to fill these critical data gaps. Until such data is available, this compound should be handled as a potentially hazardous substance with appropriate engineering controls and personal protective equipment.
References
- 1. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]
- 2. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]
- 3. 1-AMINO-8-FLUORONAPHTHALENE CAS#: 13720-52-0 [amp.chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 12. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to 8-Fluoronaphthalen-1-amine for Researchers and Drug Development Professionals
Introduction: 8-Fluoronaphthalen-1-amine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, conferred by the fluorine substituent on the naphthalene core, make it a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS No: 13720-52-0) is available from several commercial suppliers. The following table summarizes the key information for sourcing this compound.
| Supplier | Catalog Number | Purity/Specification | Additional Information |
| --INVALID-LINK-- | CB9711818 | Not specified | Provides basic chemical properties. |
| --INVALID-LINK-- | 13720-52-0 | Not specified | Lists MDL number MFCD11848620. |
| --INVALID-LINK-- | 13720-52-0 | Not specified | Provides molecular weight and MDL number. |
| --INVALID-LINK-- | AA0012V8 | Not specified | Lists MDL number MFCD11848620. |
| --INVALID-LINK-- | CS-0379786 | Not specified | Lists the compound under ChemScene. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 13720-52-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₈FN | --INVALID-LINK-- |
| Molecular Weight | 161.18 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pink solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
A practical and scalable synthesis of this compound has been reported, starting from the readily available 1,8-diaminonaphthalene.[1] This method overcomes the challenges associated with previous synthetic routes. The key transformation involves the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with hydrogen fluoride-pyridine.
Materials:
-
Hydrogen fluoride-pyridine (HF-Py)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve 1H-naphtho[1,8-de][1][2][3]triazine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen fluoride-pyridine to the cooled solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to obtain a red-brown solid.[1]
Synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine from this compound
This compound is a key intermediate in the synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine, a valuable scaffold in drug discovery.[1][4]
Materials:
-
This compound
-
Bis(2-chloroethyl)amine hydrochloride
-
Tetrabutylammonium iodide
-
Hexyl alcohol
-
Anhydrous chlorobenzene
-
Nitrogen gas
Procedure:
-
Combine this compound, bis(2-chloroethyl)amine hydrochloride, tetrabutylammonium iodide, and hexyl alcohol in anhydrous chlorobenzene in a three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser.
-
Degas the mixture by bubbling nitrogen through it for approximately 20 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction.
-
Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification steps to isolate 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride.[4]
Applications in Drug Discovery and Medicinal Chemistry
The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This compound, as a fluorinated building block, offers a strategic entry point for incorporating these beneficial properties into drug candidates.
A notable application of the 1-(8-fluoronaphthalen-1-yl)piperazine scaffold, derived from this compound, is in the development of anticancer agents. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative has been synthesized and shown to specifically target carbonic anhydrase IX (CA IX), an enzyme crucial for cancer cell survival in hypoxic environments.[2] This compound induces cell death in colorectal cancer cells through multiple mechanisms, including ferroptosis, apoptosis, and autophagy.[2]
Visualizations
Synthesis Workflow of 1-(8-Fluoronaphthalen-1-yl)piperazine
The following diagram illustrates the synthetic pathway from 1,8-diaminonaphthalene to 1-(8-fluoronaphthalen-1-yl)piperazine.
Caption: Synthetic route to 1-(8-fluoronaphthalen-1-yl)piperazine.
Signaling Pathway of a 1,8-Naphthalimide-Piperazine Derivative in Colorectal Cancer
The diagram below depicts the mechanism of action of a 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative in colorectal cancer cells.[2]
Caption: Signaling pathway of a CA IX inhibitor in colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 8-Fluoronaphthalen-1-amine as a Versatile Building Block for Novel Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Fluoronaphthalen-1-amine as a key building block in the synthesis of a promising class of atypical antipsychotic drug candidates. The focus is on derivatives that exhibit dual antagonism at Dopamine D2 and Serotonin 5-HT1A receptors, a hallmark of modern antipsychotic drug design aimed at treating both positive and negative symptoms of schizophrenia with a reduced side-effect profile.
Introduction
This compound is a valuable synthetic intermediate, providing a rigid scaffold and a fluorine substituent that can enhance metabolic stability and binding affinity of the final drug molecule. Its utility is highlighted in the synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine, a core fragment in a new generation of arylpiperazine-based antipsychotics. This document details the synthesis, pharmacological evaluation, and proposed mechanism of action of a representative compound: 4-(4-(8-fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one .
Data Presentation
The pharmacological profile of atypical antipsychotics is characterized by their binding affinities for various neurotransmitter receptors. While specific data for the title compound is proprietary, the following table presents representative binding affinities (Ki, nM) for analogous arylpiperazine derivatives, demonstrating the typical receptor interaction profile for this class of compounds. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Representative Compound A (Ki, nM) | Representative Compound B (Ki, nM) |
| Dopamine D2 | 15.5 | 2.8 |
| Serotonin 5-HT1A | 2.1 | 0.9 |
| Serotonin 5-HT2A | 5.4 | 1.2 |
| α1-Adrenergic | 25.0 | 15.7 |
| Histamine H1 | 50.2 | 35.1 |
Note: The data presented are for illustrative purposes and represent typical values for structurally related arylpiperazine antipsychotic candidates.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the key synthetic steps from the this compound building block to the final drug candidate.
Caption: Synthetic route to the target antipsychotic agent.
Proposed Mechanism of Action: D2/5-HT1A Receptor Modulation
The therapeutic efficacy of this class of compounds is believed to stem from their dual action on key neurotransmitter systems implicated in schizophrenia.
Caption: Dual D2 and 5-HT1A receptor modulation by the antipsychotic agent.
Experimental Protocols
Synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine
This protocol describes a common method for the synthesis of the key piperazine intermediate.
Materials:
-
This compound
-
1-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask and heat the mixture to 100 °C with stirring for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to yield 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride as a solid.
-
The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent.
Synthesis of 4-(4-(8-Fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one
This protocol details the final alkylation step to produce the target drug candidate.
Materials:
-
1-(8-Fluoronaphthalen-1-yl)piperazine
-
4-Chloro-1-(4-fluorophenyl)butan-1-one
-
Potassium carbonate
-
Potassium iodide (catalytic amount)
-
Acetonitrile, anhydrous
Procedure:
-
To a flask, add 1-(8-fluoronaphthalen-1-yl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.
-
Add anhydrous acetonitrile to the flask.
-
Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
In Vitro Receptor Binding Assay Protocol (General)
This protocol provides a general method for determining the binding affinity of the synthesized compound for Dopamine D2 and Serotonin 5-HT1A receptors using a radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing human recombinant D2 or 5-HT1A receptors.
-
Radioligand: [³H]Spiperone (for D2) or [³H]8-OH-DPAT (for 5-HT1A).
-
Non-specific binding determinant: Haloperidol (for D2) or Serotonin (for 5-HT1A).
-
Test compound (4-(4-(8-fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI) for D2 assays.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding determinant.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound serves as a critical starting material for the synthesis of a novel class of atypical antipsychotic agents. The representative compound, 4-(4-(8-fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one, exemplifies a promising drug candidate with a desirable dual D2/5-HT1A receptor profile. The provided synthetic and analytical protocols offer a framework for the development and evaluation of this and related compounds, paving the way for new therapeutic options in the management of schizophrenia and other psychotic disorders.
Application Note and Protocol for the N-alkylation of 8-Fluoronaphthalen-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to the nitrogen atom of an arylamine can significantly modulate its biological activity, physicochemical properties, and reactivity. 8-Fluoronaphthalen-1-amine is a valuable building block, and its N-alkylated derivatives are of interest for various applications. This document provides detailed protocols for the N-alkylation of this compound using two distinct and effective methods: a modern catalytic approach utilizing the "Borrowing Hydrogen" strategy and a classical approach employing alkyl halides.
The "Borrowing Hydrogen" (or hydrogen auto-transfer) methodology is an environmentally benign and atom-economical process that utilizes alcohols as alkylating agents with a metal catalyst, producing water as the only byproduct.[1][2][3] This approach avoids the use of stoichiometric amounts of hazardous alkylating agents and the formation of salt waste streams.[3]
Classical N-alkylation with alkyl halides is a well-established and widely used method.[4] It involves the nucleophilic substitution of a halide by the amine. While effective, this method can sometimes be complicated by over-alkylation, where the secondary amine product reacts further to form a tertiary amine.[4][5] Careful control of reaction conditions and stoichiometry is therefore essential.
This application note provides detailed, step-by-step experimental protocols for both methods, along with a summary of reaction parameters and visualizations of the reaction scheme and experimental workflow.
Data Presentation
Table 1: Summary of General Reaction Conditions for N-Alkylation Methods
| Parameter | Method 1: Borrowing Hydrogen | Method 2: Classical Alkylation |
| Alkylating Agent | Primary or Secondary Alcohol | Alkyl Halide (I > Br > Cl) |
| Catalyst/Promoter | Ru or Ir complex (e.g., [Ru(p-cymene)Cl2]2) | None (or phase transfer catalyst) |
| Base | KOtBu, K2CO3, or Cs2CO3 | K2CO3, Cs2CO3, or an organic base |
| Solvent | Toluene, Dioxane, or Methanol | DMF, DMSO, Acetonitrile, or Acetone |
| Temperature | 70-120 °C | Room Temperature to 100 °C |
| Reaction Time | 16-48 hours | 12-24 hours |
| Key Advantages | Atom-economical, environmentally friendly, uses readily available alcohols.[1][2] | Well-established, wide substrate scope. |
| Potential Issues | Catalyst sensitivity, higher temperatures may be required. | Over-alkylation, formation of salt byproducts, use of potentially hazardous alkyl halides.[4][5] |
Mandatory Visualizations
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: N-Alkylation via Borrowing Hydrogen Strategy
This protocol is adapted from general procedures for the N-alkylation of aromatic amines using a ruthenium catalyst.[1][2]
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol, 1-pentanol)
-
[Ru(p-cymene)Cl2]2 (or other suitable Ru or Ir catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Preparation:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 0.02 mmol, 2 mol%).
-
Add potassium tert-butoxide (1.0 mmol, 1.0 eq.).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous toluene (5 mL).
-
Add the primary alcohol (1.0 mmol, 1.0 eq.) via syringe.
-
-
Reaction:
-
Workup:
-
After the reaction is complete (as indicated by TLC/GC-MS), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: N-Alkylation via Classical Alkylation with an Alkyl Halide
This protocol is a general procedure for the direct N-alkylation of an aromatic amine with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.). Using a slight excess of a solid base is common.[6]
-
-
Reaction Setup:
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the suspension for 10-15 minutes at room temperature.
-
Slowly add the alkyl halide (1.1 mmol, 1.1 eq.) to the suspension. To minimize over-alkylation, the alkylating agent can be added slowly.[5]
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (25 mL) and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluting with a suitable solvent system like ethyl acetate/hexanes) to yield the desired N-alkylated product.
-
Confirm the structure and purity of the final product using spectroscopic methods such as NMR and Mass Spectrometry.
-
References
- 1. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Synthesis of Naphthalimide Derivatives from 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalimide derivatives are a significant class of compounds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2] These planar tricyclic molecules are known to intercalate with DNA, leading to their investigation as potent anti-cancer agents.[3][4] Furthermore, their inherent fluorescence makes them valuable as cellular imaging agents, fluorescent probes, and organic light-emitting diodes (OLEDs).[2][5] The introduction of a fluorine atom onto the naphthalimide scaffold can significantly modulate the compound's electronic properties, bioavailability, and metabolic stability, making 8-fluoronaphthalen-1-amine a precursor of considerable interest for the synthesis of novel naphthalimide derivatives with potentially enhanced therapeutic or material science applications.
This document provides a detailed protocol for the synthesis of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide, a representative naphthalimide derivative prepared from this compound. While direct literature on this specific reaction is limited, the provided methodology is adapted from established protocols for the synthesis of N-aryl naphthalimides.
Synthetic Workflow
The synthesis of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide is typically achieved through the condensation of this compound with 1,8-naphthalic anhydride. This reaction proceeds via the formation of a phthalamic acid intermediate, which subsequently undergoes cyclization to form the imide ring.
Caption: Synthetic workflow for the preparation of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide.
Experimental Protocol
This protocol details the synthesis of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide from this compound and 1,8-naphthalic anhydride.
Materials:
-
This compound
-
1,8-Naphthalic anhydride
-
Glacial Acetic Acid or N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and 1,8-naphthalic anhydride (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent such as glacial acetic acid or DMF (sufficient to ensure stirring of the suspension).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-8 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker of cold water with stirring. A precipitate of the crude product should form.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with water and then with a small amount of cold ethanol to remove residual solvent and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to obtain the pure N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
The following table should be used to record the quantitative data from the synthesis.
| Parameter | Value |
| Reactants | |
| This compound (mass, mmol) | |
| 1,8-Naphthalic anhydride (mass, mmol) | |
| Product | |
| Product Name | N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide |
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percentage Yield (%) | |
| Characterization | |
| Melting Point (°C) | |
| ¹H NMR (solvent, ppm) | |
| ¹³C NMR (solvent, ppm) | |
| Mass Spectrometry (m/z) | |
| Elemental Analysis (%) | C: , H: , N: , F: |
Potential Applications and Further Research
Naphthalimide derivatives synthesized from this compound are expected to exhibit a range of valuable properties for drug development and materials science.
-
Anti-Cancer Agents: The planar naphthalimide core is a known DNA intercalator, and the introduction of a fluorine atom may enhance this activity or alter the compound's cellular uptake and distribution, potentially leading to more effective and selective anti-cancer drugs.[3][4]
-
Fluorescent Probes: Naphthalimides are inherently fluorescent, and the electronic perturbations introduced by the fluorine substituent can modulate their photophysical properties.[2] These novel fluorophores could be developed as sensitive probes for detecting specific biomolecules or changes in the cellular microenvironment.
-
Organic Electronics: The electron-withdrawing nature of fluorine can influence the electron affinity and charge transport properties of the naphthalimide system, making these derivatives potential candidates for use as n-type semiconductors in organic electronic devices such as OLEDs and organic solar cells.[5]
Further research should focus on the comprehensive evaluation of the biological activity of these novel derivatives, including their cytotoxicity against various cancer cell lines and their mechanism of action. Detailed photophysical studies are also warranted to explore their potential as fluorescent probes.
Logical Relationship Diagram
Caption: Logical relationship between the starting material, synthesis, and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]
Application Notes and Protocols for the Diazotization of 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, enabling the transformation of an amino group into a versatile diazonium salt. This intermediate serves as a gateway to a wide array of functional groups through subsequent reactions, such as the Sandmeyer and Schiemann reactions.[1][2] This document provides a detailed experimental procedure for the diazotization of 8-Fluoronaphthalen-1-amine to form the corresponding diazonium salt, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The protocols provided are based on established methods for the diazotization of analogous naphthalen-1-amine derivatives.[3][4]
Data Presentation
The following table summarizes the key reactants and their recommended molar ratios for the diazotization of this compound. These values are derived from general procedures for the diazotization of aromatic amines and specific examples for closely related compounds.[3]
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Role |
| This compound | 161.17 | 1.0 | Starting Material |
| Hydrochloric Acid (conc.) | 36.46 | 2.0 - 5.0 | Acid Catalyst |
| Sodium Nitrite | 69.00 | 1.0 - 1.5 | Diazotizing Agent |
| Tetrafluoroboric Acid (optional) | 87.81 | 1.0 - 1.2 | Stabilizing Agent |
Experimental Protocols
This section outlines two detailed methodologies for the diazotization of this compound. The first is a classical aqueous procedure, while the second describes a non-aqueous approach.
Protocol 1: Aqueous Diazotization
This protocol is a standard and widely used method for the preparation of aqueous solutions of diazonium salts.[2][5]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a suitably sized beaker, suspend 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[6]
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization.
-
The resulting solution contains the 8-fluoronaphthalene-1-diazonium chloride and should be used immediately in subsequent reactions due to its instability.[6]
Protocol 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt (Balz-Schiemann Reaction Intermediate)
This protocol is particularly useful when the diazonium salt needs to be isolated as a more stable solid, often for subsequent thermal or photochemical decomposition in a Balz-Schiemann reaction.[7][8]
Materials:
-
This compound
-
Tetrafluoroboric Acid (HBF₄, ~50% in water)
-
Sodium Nitrite (NaNO₂)
-
Diethyl ether (cold)
-
Ice
Procedure:
-
In a flask, dissolve 1.0 equivalent of this compound in an appropriate amount of tetrafluoroboric acid.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C. The 8-fluoronaphthalene-1-diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by cold diethyl ether to aid in drying.
-
Dry the isolated diazonium tetrafluoroborate salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Caption: Aqueous diazotization workflow.
Caption: Diazonium tetrafluoroborate salt formation.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 4. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoronaphthalen-1-amine is a valuable synthetic intermediate in the development of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting heterocyclic systems, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of a fluorinated naphtho[1,8-de][1][2]thiazin-2-imine derivative, a key heterocyclic scaffold, starting from this compound.
Application: Synthesis of 7-Fluoro-N-(4-fluorophenyl)-2,3-dihydronaphtho[1,8-de][1][2]thiazin-2-imine
The peri-amino group of this compound allows for the construction of fused heterocyclic rings across the 1 and 8 positions of the naphthalene core. One such application is the synthesis of naphtho[1,8-de][1][2]thiazine derivatives. These compounds are of interest due to their structural rigidity and potential as bioactive molecules. The following sections detail the synthesis of a specific derivative, 7-Fluoro-N-(4-fluorophenyl)-2,3-dihydronaphtho[1,8-de][1][2]thiazin-2-imine, through a multi-step process involving the initial formation of a thiourea, followed by a cyclization reaction.
Reaction Scheme
Caption: Synthesis of a fluorinated naphtho[1,8-de][1][2]thiazin-2-imine.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the target heterocyclic compound.
| Step | Product Name | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 1-(8-Fluoro-1-naphthyl)-3-(4-fluorophenyl)thiourea | C₁₇H₁₂F₂N₂S | 314.36 | 92 | 178-180 |
| 2 | 7-Fluoro-N-(4-fluorophenyl)-2,3-dihydronaphtho[1,8-de][1][2]thiazin-2-imine | C₁₈H₁₂F₂N₂S | 326.37 | 85 | 160-162 |
Experimental Protocols
Protocol 1: Synthesis of 1-(8-Fluoro-1-naphthyl)-3-(4-fluorophenyl)thiourea
Objective: To synthesize the thiourea intermediate from this compound and 4-fluorophenyl isothiocyanate.
Materials:
-
This compound
-
4-Fluorophenyl isothiocyanate
-
Pyridine (anhydrous)
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in pyridine, add 4-fluorophenyl isothiocyanate (1.0 eq) dropwise at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a mixture of dichloromethane and hexane to afford pure 1-(8-fluoro-1-naphthyl)-3-(4-fluorophenyl)thiourea as a solid.
-
Determine the yield and melting point of the product.
Protocol 2: Synthesis of 7-Fluoro-N-(4-fluorophenyl)-2,3-dihydronaphtho[1,8-de][1][2]thiazin-2-imine
Objective: To cyclize the thiourea intermediate to the final naphtho[1,8-de][1][2]thiazin-2-imine derivative.
Materials:
-
1-(8-Fluoro-1-naphthyl)-3-(4-fluorophenyl)thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Formaldehyde solution (37% in water)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Suspend 1-(8-fluoro-1-naphthyl)-3-(4-fluorophenyl)thiourea (1.0 eq) in ethanol.
-
Add concentrated hydrochloric acid, followed by aqueous formaldehyde solution (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain 7-fluoro-N-(4-fluorophenyl)-2,3-dihydronaphtho[1,8-de][1][2]thiazin-2-imine as a solid.
-
Determine the yield and melting point of the final product.
Logical Workflow
The synthesis follows a logical two-step sequence. The first step establishes the necessary thiourea functionality, which contains the requisite atoms for the subsequent ring formation. The second step utilizes an acid-catalyzed cyclization with formaldehyde, which acts as a one-carbon electrophile to bridge the amino and thioamide groups, leading to the formation of the six-membered heterocyclic ring fused to the naphthalene core.
References
Application Note & Protocol: Quantification of 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoronaphthalen-1-amine is a fluorinated aromatic amine of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for process control, quality assurance of starting materials, and impurity profiling in drug development. This document provides detailed analytical methods and protocols for the quantification of this compound, primarily leveraging Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and robust technique. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are discussed for alternative or confirmatory analysis.
The protocols provided are based on established methods for analogous compounds, such as 1-fluoronaphthalene and its related amine impurities, and are intended to serve as a strong starting point for method development and validation in your laboratory.[1][2]
Analytical Methods Overview
Several chromatographic techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the recommended primary method due to its specificity, precision, and common availability. A C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool, especially for volatile and thermally stable compounds. Derivatization is often necessary for amines to improve their chromatographic behavior and prevent peak tailing.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, particularly in complex matrices like biological fluids, LC-MS/MS is the method of choice.[6][7]
This document will provide a detailed protocol for the RP-HPLC-UV method.
Quantitative Data Summary
The following tables summarize typical performance characteristics that can be expected from a validated HPLC method for the analysis of aromatic amines, based on data from analogous compounds.[1][2]
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 2% |
Table 2: Example Linearity Data for a Related Compound (1-Aminonaphthalene)[1][2]
| Concentration (µg/mL) | Response (Peak Area) |
| 0.075 | (Example Value) |
| 0.150 | (Example Value) |
| 0.500 | (Example Value) |
| 1.000 | (Example Value) |
| 2.500 | (Example Value) |
| 5.000 | (Example Value) |
Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC-UV
This protocol is adapted from a validated method for the analysis of 1-fluoronaphthalene and its amine impurities.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Symmetry C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.01 M KH₂PO₄ buffer. Adjust the pH to 2.5 ± 0.1 with orthophosphoric acid. Mix the buffer with methanol and acetonitrile in a ratio of 35:52:13 (v/v/v). Filter and degas.[2]
-
Mobile Phase B: Mix methanol and acetonitrile in a ratio of 80:20 (v/v). Filter and degas.[2]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent (e.g., a mixture of mobile phase A and B).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
4. Chromatographic Conditions
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm (or scan for optimal wavelength with PDA)[2]
-
Column Temperature: Ambient or controlled at 25 °C
-
Gradient Program: A gradient program may be necessary to separate impurities. A suggested starting point is a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes, followed by a hold and re-equilibration.
5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent.
-
Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm filter before injection.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: General workflow for GC-MS analysis with derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. h-brs.de [h-brs.de]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring [mdpi.com]
- 7. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoronaphthalen-1-amine is a valuable synthetic intermediate in medicinal chemistry and materials science. The strategic placement of the fluorine atom at the 8-position influences the electronic properties and reactivity of the naphthalene core, as well as the pharmacological profile of its derivatives. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles. It is intended to serve as a comprehensive guide for researchers engaged in the synthesis and development of novel chemical entities. The protocols are based on established methodologies for analogous aromatic amines and specific examples where available.
Introduction: Reactivity Profile
The reaction of this compound with electrophiles can occur at two primary sites: the amino group (N-substitution) and the naphthalene ring (electrophilic aromatic substitution, SEAr).
-
N-Substitution: The amino group is a potent nucleophile and will readily react with a wide range of electrophiles, including alkylating agents, acylating agents, and sulfonylating agents, to form N-substituted derivatives. This is typically the most facile reaction pathway.
-
Electrophilic Aromatic Substitution (SEAr): The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C2, C4, and C5). The fluorine atom is a deactivating group but also an ortho, para-director. The regiochemical outcome of SEAr will be determined by the interplay of these electronic effects, steric hindrance from the peri-substituents, and the specific reaction conditions. The C4 and C5 positions are the most likely sites for electrophilic attack.
N-Substitution Reactions: Protocols and Data
N-Alkylation: Synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine
Derivatives of 1-arylpiperazine are prevalent in medicinal chemistry, with applications as serotonergic and dopaminergic agents. The synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine is a key example of the N-alkylation of this compound.
Experimental Protocol:
-
Reaction Setup: To a suitable reaction vessel, add this compound (1.0 equivalent) and a high-boiling point solvent such as diethylene glycol.
-
Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride (1.08 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and unreacted starting materials. The product can then be purified by column chromatography or crystallization to yield the desired 1-(8-Fluoronaphthalen-1-yl)piperazine.
| Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | bis(2-chloroethyl)amine HCl | Diethylene glycol | 120-140 | 4-8 | Not specified | [1][2] |
Logical Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
N-Acylation (Analogous Protocol)
N-acylated aromatic amines are common motifs in pharmaceuticals and advanced materials. The following is an analogous protocol based on the acylation of 1-aminonaphthalene.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer. Add a base, such as triethylamine or pyridine (1.2 equivalents).
-
Addition of Electrophile: Cool the solution in an ice bath. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reactant A | Electrophile | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| This compound | Acetyl Chloride | Pyridine | DCM | 0 °C to RT | 1-2 | 85-95 |
| This compound | Acetic Anhydride | Triethylamine | THF | 0 °C to RT | 2-4 | 90-98 |
N-Sulfonylation (Analogous Protocol)
Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial and diuretic properties, among others.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in pyridine, which acts as both solvent and base.
-
Addition of Electrophile: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 equivalents) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. The crude sulfonamide can be purified by recrystallization from a suitable solvent like ethanol.
| Reactant A | Electrophile | Solvent/Base | Temperature | Time (h) | Typical Yield (%) |
| This compound | p-Toluenesulfonyl chloride | Pyridine | 0 °C to RT | 12 | 80-90 |
| This compound | Methanesulfonyl chloride | Pyridine | 0 °C to RT | 12 | 75-85 |
Electrophilic Aromatic Substitution (SEAr): Protocols and Data
The following protocols are adapted from procedures for 1-aminonaphthalene and are expected to yield primarily C4 and/or C5 substituted products. The amino group may require protection (e.g., as an acetamide) to prevent side reactions and control regioselectivity.
Halogenation (Analogous Protocol)
Experimental Protocol (Bromination):
-
Protection (Optional but Recommended): First, protect the amino group as an acetamide via N-acylation as described in section 2.2.
-
Reaction Setup: Dissolve N-(8-fluoronaphthalen-1-yl)acetamide (1.0 equivalent) in a solvent like glacial acetic acid.
-
Addition of Electrophile: Add a solution of bromine (1.0 equivalent) in acetic acid dropwise with stirring at room temperature.
-
Reaction Conditions: Stir for 1-2 hours. The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up and Deprotection: Pour the reaction mixture into a large volume of water. Collect the precipitated solid by filtration. The bromo-acetamide can be hydrolyzed back to the amine by heating with aqueous acid or base.
-
Purification: The final product can be purified by crystallization.
| Substrate | Electrophile | Solvent | Temperature | Time (h) | Expected Major Product(s) |
| N-(8-fluoronaphthalen-1-yl)acetamide | Bromine | Acetic Acid | RT | 1-2 | 4-Bromo and/or 5-Bromo derivative |
Nitration (Analogous Protocol)
Direct nitration of aromatic amines can be aggressive and lead to oxidation. Protection of the amino group is highly recommended.
Experimental Protocol:
-
Protection: Prepare N-(8-fluoronaphthalen-1-yl)acetamide as described previously.
-
Reaction Setup: Suspend the acetamide (1.0 equivalent) in acetic anhydride at a low temperature (0-5 °C).
-
Addition of Nitrating Agent: Add concentrated nitric acid (1.1 equivalents) dropwise, keeping the temperature below 10 °C.
-
Reaction Conditions: Stir the mixture at low temperature for 2-4 hours.
-
Work-up and Deprotection: Carefully pour the mixture onto crushed ice. Filter the resulting solid, which is the nitrated acetamide. Deprotect by acidic or basic hydrolysis to obtain the nitro-amine.
-
Purification: Purify the final product by column chromatography to separate isomers.
| Substrate | Reagents | Temperature (°C) | Time (h) | Expected Major Product(s) |
| N-(8-fluoronaphthalen-1-yl)acetamide | HNO₃, Acetic Anhydride | 0-10 | 2-4 | 4-Nitro and/or 5-Nitro derivative |
Applications in Drug Discovery & Associated Signaling Pathways
Derivatives of fluorinated naphthalenes are of significant interest in drug discovery due to their potential to modulate various biological targets.
Anticancer Applications
Fluorinated naphthalene derivatives have shown promise as anticancer agents by targeting key pathways involved in tumor growth and survival.[3][4]
-
VEGFR-2 Inhibition: Some fluorinated naphthalene-chalcone hybrids act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[3]
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by fluoronaphthalene derivatives.
-
Carbonic Anhydrase IX (CA IX) Inhibition: Some naphthalimide-piperazine derivatives, structurally related to compounds derivable from this compound, target CA IX.[5] CA IX is an enzyme overexpressed in hypoxic tumors that helps maintain a favorable pH for cancer cell survival.[6][7] Inhibition of CA IX leads to intracellular acidification and can induce apoptosis in cancer cells.[7][8]
Carbonic Anhydrase IX Inhibition Mechanism
Caption: Mechanism of CA IX inhibition leading to tumor cell apoptosis.
Neurological Applications
Piperazine derivatives, which can be synthesized from this compound, are known to interact with various receptors in the central nervous system.
-
5-HT1A Receptor Modulation: Many piperazine-containing compounds act as ligands for serotonin receptors, particularly the 5-HT1A subtype.[8] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) involved in mood and anxiety.[5][9][10] Its activation typically leads to a decrease in neuronal firing.[5] Ligands for this receptor are investigated for the treatment of depression and anxiety disorders.
5-HT1A Receptor Signaling
Caption: Simplified 5-HT1A receptor signaling cascade modulated by piperazine derivatives.
Safety Precautions
-
This compound and its parent compound, 1-naphthylamine, should be handled with care as they are potentially toxic and carcinogenic.[3]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a versatile building block for the synthesis of a wide array of derivatives with potential applications in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound. The N-substitution reactions are generally high-yielding and straightforward, while electrophilic aromatic substitutions offer avenues to further functionalize the naphthalene core, albeit with careful consideration of regioselectivity and potential side reactions. The exploration of derivatives targeting pathways such as VEGFR-2, CA IX, and 5-HT1A signaling holds significant promise for the development of novel therapeutics.
References
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid and 1-aminonaphthalene-7-sulphonic acid - Google Patents [patents.google.com]
- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-step catalytic amination of naphthalene to naphthylamine with exceptional yield - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 10. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine from 8-Fluoronaphthalen-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(8-Fluoronaphthalen-1-yl)piperazine is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical industry. This application note provides a detailed protocol for the scale-up synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride from 8-fluoronaphthalen-1-amine. The described method is based on a practical and robust procedure that addresses challenges associated with large-scale production, offering a significant improvement over previously reported syntheses that involved energetic and hazardous reactions like the Curtius and Balz–Schiemann reactions[1]. While other methods for the formation of aryl-nitrogen bonds, such as the Buchwald-Hartwig amination, are prevalent in medicinal chemistry for the synthesis of aryl amines, this note focuses on a direct and efficient nucleophilic substitution approach suitable for scale-up[2][3][4].
Reaction Scheme
The synthesis proceeds via the reaction of this compound with bis(2-chloroethyl)amine hydrochloride in the presence of a base and a phase transfer catalyst. The resulting product is then isolated as its hydrochloride salt.
Experimental Protocol
This protocol is adapted from a reported practical alternative synthesis and is intended for scale-up operations[1][5].
Materials and Equipment:
-
This compound
-
Bis(2-chloroethyl)amine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
Chlorobenzene
-
Toluene
-
Acetonitrile
-
2-Propanol (IPA)
-
HCl in 2-propanol (e.g., 5-6 N)
-
Large-scale reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add this compound (1.0 equiv), bis(2-chloroethyl)amine hydrochloride (1.08 equiv), diisopropylethylamine (3.5 equiv), and tetrabutylammonium iodide (0.5 equiv) in chlorobenzene (10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 130-135 °C) and maintain for 48-72 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC). The presence of the fluoro group at the 8-position has been noted to slow down the reaction compared to unsubstituted 1-aminonaphthalene[1]. The use of tetrabutylammonium iodide is crucial to accelerate the reaction[1].
-
Work-up and Isolation of Free Base:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with water and saturated sodium chloride solution.
-
Concentrate the organic layer under reduced pressure to obtain the crude free base of 1-(8-fluoronaphthalen-1-yl)piperazine.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in 2-propanol (IPA).
-
Add a solution of HCl in 2-propanol to precipitate the hydrochloride salt.
-
The crude HCl salt is then collected by filtration and washed with chlorobenzene and toluene[1].
-
-
Final Purification:
-
The crude HCl salt is further purified by slurrying in acetonitrile. This step is repeated to ensure high purity[1].
-
The purified solid is collected by filtration, washed with fresh acetonitrile, and dried under vacuum at room temperature to yield 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride as a yellow solid[1].
-
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis, based on a reported procedure[1].
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Bis(2-chloroethyl)amine HCl, DIPEA, TBAI |
| Solvent | Chlorobenzene |
| Reaction Temperature | Reflux (~130-135 °C) |
| Reaction Time | 48-72 hours |
| Product | 1-(8-Fluoronaphthalen-1-yl)piperazine HCl |
| Yield | 76.4% |
| Purity (by HPLC) | >96% |
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.34 (bs, 2H), 7.70 (dd, J = 8.2 Hz, 0.8Hz, 1H), 7.62 (m, 1H), 7.43 (m, 2H), 7.22 (m, 1H), 7.10 (dd, J = 7.5 Hz, 0.8 Hz, 1H), 3.33 (m, 4H), 3.11 (m, 2H), 3.00 (m, 2H)[1].
Mandatory Visualization
The following diagram illustrates the experimental workflow for the scale-up synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride.
Caption: Workflow for the scale-up synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine HCl.
Safety Precautions
-
This procedure should be carried out by trained chemists in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Chlorobenzene is a hazardous solvent; handle with care.
-
Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard and is highly toxic and corrosive. Handle with extreme caution using appropriate containment measures.
-
The reaction is heated to high temperatures; ensure proper temperature control and monitoring.
The protocol described in this application note provides a reliable and scalable method for the synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride. By utilizing a phase transfer catalyst and optimizing the reaction and purification conditions, this procedure overcomes significant scale-up challenges, enabling the production of this key intermediate in high yield and purity[1][5][6]. This robust synthesis is well-suited for implementation in drug development and manufacturing settings.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 8-Fluoronaphthalen-1-amine
Welcome to the technical support center for the large-scale synthesis of 8-Fluoronaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
A1: There are two main routes for the large-scale synthesis of this compound. The first is a modern approach involving the fluorination of a stabilized diazonium precursor, 1H-naphtho[1,8-de][1][2][3]triazine, using hydrogen fluoride-pyridine (HF-Py).[1] The second is the classic Balz-Schiemann reaction, which involves the diazotization of a naphthalenamine precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Q2: What is the most significant impurity encountered in the synthesis of this compound?
A2: The most commonly reported and problematic impurity is the des-fluoro byproduct, 1-aminonaphthalene.[1] This impurity can be challenging to separate from the final product due to their similar physical properties. Its formation is often temperature-dependent, with higher reaction temperatures leading to increased levels of this impurity.[1]
Q3: What are the major safety concerns associated with the large-scale synthesis of this compound?
A3: The primary safety concerns are associated with the handling of highly corrosive and toxic reagents. Hydrogen fluoride-pyridine (HF-Py) is extremely hazardous and requires specialized handling procedures and personal protective equipment (PPE). The intermediates in the Balz-Schiemann reaction, diazonium salts, can be thermally unstable and potentially explosive, especially when isolated in a dry state.
Q4: How can I effectively purify this compound on a large scale?
A4: Large-scale purification of this compound typically involves crystallization. Due to the basic nature of the amine, purification by column chromatography can be challenging and may require specialized stationary phases (e.g., amine-functionalized silica) or mobile phase additives (e.g., triethylamine) to prevent tailing and product loss.[4] Another effective method for purifying amines is through the formation of a salt with an acid like trichloroacetic acid (TCA), which can then be isolated and the free amine regenerated.[5]
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress by HPLC or TLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Poor quality of reagents, especially the fluorinating agent or the diazonium salt precursor. | Ensure all reagents are of high purity and anhydrous where necessary. Use freshly prepared diazonium salts for the Balz-Schiemann reaction. | |
| Inefficient mixing in the reactor, especially for heterogeneous reactions. | Ensure adequate agitation is maintained throughout the reaction to ensure proper mixing of all components. | |
| Significant formation of byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | Optimize the reaction temperature. For the fluorination of 1H-naphtho[1,8-de][1][2][3]triazine with HF-Py, lower temperatures can minimize the formation of the des-fluoro impurity.[1] |
| Presence of water in the reaction mixture can lead to the formation of hydroxy-naphthalene impurities. | Ensure all reagents and solvents are thoroughly dried before use. | |
| Product loss during workup and purification | Emulsion formation during aqueous extraction. | Add brine to the aqueous layer to break up emulsions. |
| Product remains in the aqueous phase as a salt. | Ensure the aqueous phase is sufficiently basic before extraction of the free amine. | |
| Inefficient crystallization leading to high mother liquor losses. | Optimize the crystallization solvent system and cooling profile. |
High Impurity Levels in the Final Product
| Symptom | Impurity | Possible Cause | Suggested Solution |
| Peak corresponding to 1-aminonaphthalene in analytical data | 1-Aminonaphthalene (des-fluoro impurity) | High reaction temperature during fluorination.[1] | Lower the reaction temperature. For the HF-Py method, running the reaction at room temperature significantly reduces this impurity compared to higher temperatures.[1] |
| Presence of hydroxylated naphthalenes | 8-Hydroxynaphthalen-1-amine | Water contamination in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Discolored product (red-brown solid) | Oxidation of the product or impurities. | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[1] Use antioxidants if compatible with the reaction chemistry. | |
| Residual starting materials or intermediates | e.g., 1,8-Diaminonaphthalene, 1H-naphtho[1,8-de][1][2][3]triazine | Incomplete reaction. | Increase reaction time or temperature as guided by in-process controls. Ensure stoichiometric amounts of reagents are correct. |
Experimental Protocols
Key Experiment: Synthesis of this compound via 1H-Naphtho[1,8-de][1][2][3]triazine[1]
This protocol is based on a reported scalable synthesis and is provided for informational purposes. All work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety measures in place.
Step 1: Synthesis of 1H-Naphtho[1,8-de][1][2][3]triazine
-
To a 5 L, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen outlet, add 1,8-diaminonaphthalene (250 g, 1.58 mol) and ethanol (2.5 L).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Slowly add isoamyl nitrite (233 mL, 1.74 mol) over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline solid.
Step 2: Synthesis of this compound
-
EXTREME CAUTION: Hydrogen fluoride-pyridine is highly corrosive and toxic. Handle with appropriate PPE in a well-ventilated fume hood.
-
In a suitable fluoropolymer reactor, add hydrogen fluoride-pyridine (70% HF, 30% pyridine, w/w).
-
Cool the HF-Py to 0 °C in an ice bath.
-
Slowly add 1H-naphtho[1,8-de][1][2][3]triazine (100 g, 0.59 mol) in portions, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 48-60 hours.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and aqueous sodium hydroxide to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield and purity of this compound synthesized from 1H-naphtho[1,8-de][1][2][3]triazine and HF-Py, based on reported data.[1]
| Entry | Temperature (°C) | Time (h) | HF-Py/Triazine (w/w) | Yield (%) | Des-fluoro Impurity (%) |
| 1 | 120 | 3 | 22 | 75 | 9.5 |
| 2 | 60 | 16 | 22 | 84 | 4.8 |
| 3 | Room Temp. | 60 | 22 | 90 | <1 |
| 4 | Room Temp. | 48 | 11 | 92 | <1 |
| 5 | Room Temp. | 48 | 5.5 | 95 | <1 |
| 6 | Room Temp. | 48 | 3 | 93 | <1 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Crude 8-Fluoronaphthalen-1-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 8-Fluoronaphthalen-1-amine by column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during the purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound on a silica gel column. The parameters may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (Et3N)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine (e.g., 0.1-1%). The triethylamine is crucial to prevent the basic amine from streaking on the acidic silica gel.[1]
-
Visualize the spots under a UV lamp and calculate the Rf values of the product and impurities. The ideal solvent system for column chromatography should provide an Rf value of approximately 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the less polar solvent mixture determined from TLC).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running the eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate), can be effective for separating closely related impurities.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or melting point.
-
Data Presentation
Table 1: Illustrative TLC Data for this compound Purification
| Compound/Impurity | Solvent System (Hexane:Ethyl Acetate:Triethylamine) | Illustrative Rf Value |
| This compound | 85:15:0.5 | 0.35 |
| Non-polar Impurity (e.g., Naphthalene) | 85:15:0.5 | 0.60 |
| Polar Impurity (e.g., di-aminated byproduct) | 85:15:0.5 | 0.15 |
Note: These Rf values are for illustrative purposes and may vary depending on the specific TLC plate, temperature, and solvent saturation in the developing chamber.
Table 2: Column Chromatography Parameters and Expected Outcome
| Parameter | Recommended Setting | Expected Outcome |
| Stationary Phase | Silica Gel (60-120 mesh) | Good separation of aromatic amines from less polar and more polar impurities. |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate with 0.5% Triethylamine | Elution of the desired product in pure fractions. |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and ensures good resolution. |
| Flow Rate | 1-2 mL/min | Allows for proper equilibration between stationary and mobile phases. |
| Expected Yield | >85% (dependent on crude purity) | High recovery of the purified product. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
Q1: My compound is streaking on the TLC plate and the column, leading to poor separation. What can I do?
A1: Streaking of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[1]
-
Solution: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and minimize the unwanted interaction, resulting in sharper spots and better separation.[1]
Q2: The Rf value of my compound is too low (close to the baseline) even with a relatively polar solvent system.
A2: This indicates that your compound has a strong affinity for the stationary phase.
-
Solution 1: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not effective, you can switch to a more polar solvent system, such as dichloromethane/methanol.
-
Solution 2: Ensure that you have added triethylamine to your eluent. The strong interaction with acidic sites can cause the compound to remain at the origin.
-
Solution 3: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.
Q3: My compound is eluting with impurities that have very similar Rf values.
A3: This is a common challenge in chromatography.
-
Solution 1: Optimize the Solvent System. Try different solvent combinations to exploit subtle differences in the polarity and functionality of your compound and the impurities. For example, replacing ethyl acetate with dichloromethane or acetone might change the selectivity of the separation.
-
Solution 2: Use a Finer Mesh Silica Gel. Switching from 60-120 mesh to 230-400 mesh silica gel (flash chromatography) will provide a higher surface area and can improve the resolution of closely eluting compounds.
-
Solution 3: Employ Gradient Elution. A shallow gradient of increasing solvent polarity can help to better resolve compounds with similar Rf values.
-
Solution 4: Consider a Different Stationary Phase. Amine-functionalized silica gel can offer different selectivity for the separation of amines.
Caption: Troubleshooting decision tree for common column chromatography issues.
Frequently Asked Questions (FAQs)
Q4: Why is triethylamine necessary for the purification of this compound on silica gel?
A4: this compound is a basic compound due to the presence of the primary amine group. Silica gel is an acidic stationary phase because of the surface silanol (-Si-OH) groups. The basic amine can interact strongly with these acidic sites, leading to irreversible adsorption, peak tailing (streaking), and poor recovery. Triethylamine is a volatile base that is added to the mobile phase to neutralize these acidic sites, thereby preventing the unwanted interactions and allowing for a successful separation.[1]
Q5: What is a typical solvent system for the column chromatography of this compound?
A5: A common and effective solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A starting point for TLC analysis would be a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate. For the column, a gradient elution starting from a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate is often successful. It is crucial to include a small amount (0.1-1%) of triethylamine in the solvent mixture.
Q6: How can I determine the purity of my final product?
A6: The purity of the final product can be assessed by several analytical methods:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method that can provide a precise purity value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the compound and identify any impurities.
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity.
Q7: Can I use other stationary phases besides silica gel?
A7: Yes, if silica gel does not provide adequate separation, other stationary phases can be used.
-
Alumina: Neutral or basic alumina can be a good alternative for the purification of basic compounds as it is less acidic than silica gel.
-
Amine-Functionalized Silica: This is a modified silica gel that has amine groups bonded to the surface, making it more suitable for the purification of basic compounds without the need for a basic additive in the mobile phase.
-
Reversed-Phase Silica (C18): For highly polar impurities, reversed-phase chromatography, using a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be an effective purification strategy.
References
overcoming side reactions in the synthesis of 8-Fluoronaphthalen-1-amine
Technical Support Center: Synthesis of 8-Fluoronaphthalen-1-amine
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the formation of side products during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: I am observing a significant amount of a "des-fluoro" impurity (1-aminonaphthalene) in my product. How can I minimize this side reaction?
A1: The formation of 1-aminonaphthalene as a des-fluoro impurity is a known side reaction, particularly when using methods involving diazonium salt intermediates, such as the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with hydrogen fluoride-pyridine (HF-Py).[1] This side product arises from the reduction of the diazonium intermediate instead of substitution by fluoride.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can promote the formation of the des-fluoro impurity.[1] Running the reaction at a lower temperature, for example, 60°C instead of 120°C, has been shown to significantly reduce the percentage of 1-aminonaphthalene formed.[1]
-
Optimize Reagent Ratio: The ratio of HF-Py to the triazine starting material is crucial. A lower ratio of HF-Py can lead to a higher proportion of the des-fluoro byproduct.[1] It is recommended to use a sufficient excess of the fluorinating agent.
-
Ensure Anhydrous Conditions: The presence of water can facilitate the formation of undesired byproducts. Ensure all reagents and solvents are thoroughly dried before use.
-
Purification: If the side product has already formed, careful purification is necessary. Column chromatography on silica gel can be effective in separating this compound from the less polar 1-aminonaphthalene. Alternatively, purification can sometimes be achieved by forming a salt of the desired amine, which may allow for selective precipitation or extraction.[4]
Q2: My reaction yield is very low when attempting a Buchwald-Hartwig amination of 1,8-difluoronaphthalene. What are the potential causes and solutions?
A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but can be sensitive to several factors.[5][6] Low yields often point to issues with the catalyst system, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical.[7] For electron-deficient aryl fluorides, specialized, sterically hindered phosphine ligands (e.g., BrettPhos, AlPhos) are often required to achieve good yields.[7][8] Ensure you are using a ligand system appropriate for aryl fluorides.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[8] The base must be anhydrous and of high purity. Using a weaker base may result in an incomplete reaction.[8]
-
Oxygen Exclusion: The Pd(0) active catalyst is highly sensitive to oxygen.[1] The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen), and all solvents and reagents should be thoroughly degassed.
-
Amine Source: The choice of ammonia equivalent is important. Using a protected amine followed by deprotection, or a specific ammonia surrogate, can sometimes provide better results than using ammonia gas directly.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the starting aryl halide is reduced, reforming a C-H bond instead of a C-N bond.[5] This can be minimized by optimizing the ligand and reaction conditions.
Q3: I am trying a nucleophilic aromatic substitution (SNAr) reaction on 1,8-difluoronaphthalene with ammonia, but the reaction is not proceeding. What can I do?
A3: Nucleophilic aromatic substitution on an unactivated aryl fluoride is generally difficult.[9][10] Unlike aryl halides with strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group, the fluorine atoms in 1,8-difluoronaphthalene do not sufficiently activate the ring for SNAr with a weak nucleophile like ammonia under standard conditions.[10]
Troubleshooting Steps:
-
Increase Reaction Severity: SNAr reactions on unactivated rings often require high temperatures and pressures. Consider using a sealed reaction vessel (e.g., a pressure bomb) and heating to elevated temperatures (e.g., >150°C).
-
Use a Stronger Nucleophile/Base: Using a much stronger nucleophile, such as sodium amide (NaNH2), can facilitate the reaction, often through an elimination-addition (benzyne) mechanism.[11][12] However, be aware that this can lead to the formation of regioisomers if the intermediate is not symmetric.
-
Consider an Alternative Route: For this specific substrate, direct SNAr with ammonia is challenging and often low-yielding. Alternative synthetic strategies, such as the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with HF-Py or a Buchwald-Hartwig amination, are generally more practical and higher yielding.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and practical synthetic routes include:
-
Fluorination of a Diazonium Salt Intermediate: This method involves the diazotization of an amino group, followed by substitution with fluoride. A modern, scalable approach starts from 1,8-diaminonaphthalene, which is converted to 1H-naphtho[1,8-de][1][2][3]triazine. This stable intermediate is then treated with a fluorinating agent like hydrogen fluoride-pyridine (HF-Py) to yield the final product.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction involves reacting 1,8-difluoronaphthalene with an ammonia surrogate in the presence of a palladium catalyst and a suitable phosphine ligand.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This involves the direct displacement of a fluoride from 1,8-difluoronaphthalene by an amine nucleophile. This route is often challenging due to the low reactivity of the aryl fluoride and typically requires harsh reaction conditions.[9][10]
Q2: How can I effectively purify the final this compound product?
A2: Purification strategies depend on the nature of the impurities.
-
Column Chromatography: This is a very effective method for removing both more and less polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is typically used.
-
Acid-Base Extraction: Amines can be protonated with an acid (e.g., 10% HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer.[13] The aqueous layer is then basified (e.g., with NaOH or NaHCO3) to regenerate the free amine, which can be extracted back into an organic solvent.[13] This is particularly useful for removing non-basic starting materials or side products.
-
Salt Precipitation: Treatment of the crude product with an acid like HCl in a suitable solvent can cause the amine hydrochloride salt to precipitate, leaving soluble impurities behind.[1] The pure amine can then be recovered by neutralization. A technique using trichloroacetic acid (TCA) has also been developed, where the amine salt precipitates and the pure amine is recovered by gentle heating, which decarboxylates the TCA.[4]
Q3: Which analytical techniques are recommended to confirm the identity and purity of my product?
A3: A combination of techniques should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential. ¹H NMR will confirm the aromatic proton splitting patterns, and the integration will help quantify impurities like 1-aminonaphthalene.[1] ¹⁹F NMR will show a characteristic signal for the fluorine atom, and coupling to adjacent protons (¹⁹F-¹H coupling) can confirm its position on the naphthalene ring. ¹³C NMR can be used to confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing purity.[1] Using a suitable column and mobile phase, it can separate the desired product from even minor impurities and provide a quantitative measure of purity (e.g., >96% purity).[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of this compound from 1H-naphtho[1,8-de][1][2][3]triazine with HF-Pyridine.
| Entry | Temperature (°C) | HF-Py/Substrate Ratio (w/w) | Reaction Time (h) | Yield of Product (%) | Des-fluoro Impurity (%) | Reference |
| 1 | 120 | 22 | 1 | 80 | 9.5 | [1] |
| 2 | 60 | 22 | 16 | 90 | 1.5 | [1] |
| 3 | Room Temp. | 22 | 60 | N/A | N/A | [1] |
| 4 | 60 | 11 | 16 | 91 | 2.5 | [1] |
| 5 | 60 | 5.5 | 16 | 89 | 3.5 | [1] |
| 6 | 60 | 3 | 16 | 70 | 8.0 | [1] |
Data summarized from a study by Pfizer Global Research & Development.[1]
Experimental Protocols
Protocol 1: Synthesis via Fluorination of 1H-naphtho[1,8-de][1][2][3]triazine [1]
Step 1: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine from 1,8-Diaminonaphthalene
-
Suspend 1,8-diaminonaphthalene dihydrochloride in ethanol.
-
Add isoamyl nitrite dropwise to the suspension at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 1H-naphtho[1,8-de][1][2][3]triazine.
Step 2: Synthesis of this compound
-
Safety Precaution: Hydrogen fluoride-pyridine is highly corrosive and toxic. All work must be conducted in a chemical fume hood using appropriate personal protective equipment (PPE), including HF-resistant gloves (e.g., Silver Shield/4H), apron, and a face shield.[1]
-
In a suitable fluoropolymer or stainless steel reactor, add hydrogen fluoride-pyridine (70%/30% w/w).
-
Cool the reactor in an ice bath.
-
Slowly add 1H-naphtho[1,8-de][1][2][3]triazine in portions, keeping the internal temperature below 20°C.
-
After the addition is complete, warm the mixture to 60°C and stir for 16 hours.
-
Cool the reaction mixture and carefully quench by pouring it into a stirred mixture of ice and aqueous sodium hydroxide solution, maintaining the pH above 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
optimization of reaction conditions for improved yield of 8-Fluoronaphthalen-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Fluoronaphthalen-1-amine. Our aim is to help you optimize reaction conditions to improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the synthetic route from 1H-naphtho[1,8-de][1][2][3]triazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Temperature: The reaction temperature might be too low for efficient conversion. 3. Insufficient Reagent: The amount of fluorinating agent (e.g., HF-Pyridine) may be inadequate. 4. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and ensure it runs to completion. 2. Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to impurity formation. A temperature of around 60°C has been shown to be effective.[1] 3. Adjust Reagent Stoichiometry: Ensure an adequate excess of the fluorinating agent is used. However, a very large excess may not significantly improve the yield and can complicate the workup.[1] 4. Refine Workup Protocol: After quenching, ensure the aqueous layer is thoroughly extracted. Use a suitable solvent for extraction and consider back-extraction of the organic layers to recover any dissolved product. |
| Presence of 1-Aminonaphthalene Impurity | Des-fluoro Impurity Formation: This impurity can form at elevated temperatures, particularly above 60°C.[1] | Control Reaction Temperature: Maintain the reaction temperature at or below 60°C to minimize the formation of this byproduct.[1] If the impurity is still present, purification by column chromatography may be necessary. |
| Product is a Dark, Tarry Solid | Oxidation: The product, an aromatic amine, can be susceptible to air oxidation, leading to discoloration. | Maintain Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Difficulty in Isolating the Product | Emulsion during Extraction: Formation of a stable emulsion during the aqueous workup can make phase separation difficult. | Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[1] Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for preparing this compound on a larger scale?
A1: A practical and scalable synthesis involves the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with a fluorinating agent like hydrogen fluoride-pyridine (HF-Py).[1] This method has been shown to be effective for producing the desired product in good yield and purity, overcoming challenges associated with other reported methods.[1]
Q2: What are the critical reaction parameters to control for optimizing the yield and purity?
A2: The key parameters to control are reaction temperature and the ratio of reactants. A reaction temperature of around 60°C is optimal for achieving a good yield while minimizing the formation of the 1-aminonaphthalene impurity.[1] The ratio of HF-Pyridine to the starting triazine should also be optimized; a significant excess is required, but an extremely large excess does not provide additional benefits and may complicate the workup.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and extracted to be spotted on a TLC plate or injected into an HPLC to observe the disappearance of the starting material and the appearance of the product.
Q4: What is the recommended workup and purification procedure?
A4: The reaction should be carefully quenched by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate) to neutralize the excess HF-Pyridine. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.[1] If impurities are present, the crude product can be further purified by column chromatography on silica gel.
Q5: Are there any specific safety precautions I should take when working with HF-Pyridine?
A5: Yes, HF-Pyridine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves (such as neoprene or nitrile), safety goggles, and a lab coat, must be worn. Have a calcium gluconate gel or solution readily available as an antidote for skin contact. Always consult the safety data sheet (SDS) before handling this reagent.
Experimental Protocols
Synthesis of this compound from 1H-naphtho[1,8-de][1][2][3]triazine
This protocol is adapted from a reported practical synthesis.[1]
Materials:
-
Hydrogen fluoride-pyridine (HF-Py)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 1H-naphtho[1,8-de][1][2][3]triazine.
-
Carefully add hydrogen fluoride-pyridine to the reaction vessel.
-
Heat the reaction mixture to 60°C and stir for the optimized reaction time (monitor by TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large container, prepare a mixture of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate mixture with vigorous stirring to quench the reaction and neutralize the excess acid.
-
Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (repeat the extraction 2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Temperature (°C) | HF-Py/Triazine (w/w) | Yield (%) | Purity (HPLC, %) | 1-Aminonaphthalene (%) |
| 1 | 120 | 22 | - | ~90 | up to 9.5 |
| 2 | 60 | 22 | - | >95 | <0.5 |
| 3 | 25 | 22 | Low Conversion | - | - |
| 4 | 60 | 3 | - | - | - |
Data adapted from a study by Pfizer Global Research and Development.[1] The table illustrates the effect of temperature and reagent ratio on the reaction outcome.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
stability issues of 8-Fluoronaphthalen-1-amine under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8-Fluoronaphthalen-1-amine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Acidic Media
Symptoms:
-
Discoloration of the solution (e.g., turning yellow or brown).
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Reduced recovery of the starting material.
-
Inconsistent results in subsequent reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protonation and Subsequent Reactions | The primary amine group is basic and will be protonated in acidic conditions, forming an ammonium salt. While this can increase solubility in aqueous media, the electron-withdrawing nature of the naphthalene ring and the fluorine atom can influence the stability of the protonated form. At elevated temperatures or with strong acids, this can lead to further reactions or degradation. Solution: Whenever possible, use the mildest acidic conditions required for your experiment. Avoid prolonged heating in the presence of strong acids. If possible, perform the reaction at a lower temperature. |
| Hydrolysis of the Fluoro-substituent | While the C-F bond on an aromatic ring is generally stable, extreme acidic conditions and high temperatures could potentially lead to hydrolysis, replacing the fluorine with a hydroxyl group. This is generally considered a minor pathway under typical laboratory conditions but can be a concern under harsh conditions. Solution: Analyze your sample by mass spectrometry to look for a product with a mass corresponding to 8-hydroxynaphthalen-1-amine. If observed, gentler acidic conditions or a different synthetic route should be considered. |
| Oxidative Degradation | Aromatic amines can be susceptible to oxidation, which can be accelerated in acidic environments, especially in the presence of trace metals or oxidizing agents. Solution: Ensure your solvents are degassed and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of radical scavengers could be explored if oxidation is suspected. |
Troubleshooting Flowchart for Acidic Instability
Caption: Troubleshooting workflow for acidic instability.
Issue: Decomposition of this compound in Basic Media
Symptoms:
-
Formation of precipitates.
-
Significant color change of the solution.
-
Low yield of the desired product.
-
Identification of polymeric or tar-like substances.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deprotonation and Nucleophilic Attack | While less common for the amine itself, strong bases can deprotonate the amine to form a highly reactive amide anion. This anion can then act as a nucleophile, potentially leading to self-condensation or reaction with other electrophiles in the mixture. Solution: Use a non-nucleophilic, sterically hindered base if only deprotonation of another functional group is desired. If the amine is the intended nucleophile, use a stoichiometric amount of a suitable base and control the temperature carefully. |
| Reaction with Strong Nucleophilic Bases | Certain strong bases are also potent nucleophiles (e.g., hydroxides at high temperatures) and could potentially displace the fluorine atom via nucleophilic aromatic substitution, although this is generally difficult on an electron-rich naphthalene ring. Solution: Opt for non-nucleophilic bases like DBU or Hunig's base when simple deprotonation is the goal. |
| Base-Catalyzed Oxidation | Similar to acidic conditions, basic environments can also promote the oxidation of aromatic amines, leading to colored, often polymeric, byproducts. Solution: Work under an inert atmosphere and use freshly distilled or degassed solvents to minimize exposure to oxygen. |
Troubleshooting Flowchart for Basic Instability
Caption: Troubleshooting workflow for basic instability.
Frequently Asked Questions (FAQs)
Q1: How does the fluorine substituent affect the stability of this compound?
A1: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:
-
Decreased Basicity: It reduces the electron density on the nitrogen atom, making the amine less basic compared to the non-fluorinated analog, naphthalen-1-amine.[1][2][3] This can affect its reactivity in acid-base driven reactions.
-
Electronic Effects on the Ring: The fluorine atom influences the electron distribution of the entire naphthalene ring system, which can affect its susceptibility to electrophilic or nucleophilic attack.
Q2: What are the recommended storage conditions for this compound?
A2: Based on information for the related compound 4-Fluoronaphthalen-1-amine, it is recommended to store this compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C). Aromatic amines can be sensitive to light and air, leading to gradual degradation over time.
Q3: Can I expect this compound to be stable in aqueous solutions for analytical purposes?
A3: For short-term analysis, aqueous solutions at neutral pH are generally acceptable. However, for prolonged storage, especially in acidic or basic aqueous solutions, degradation may occur.[4][5] It is advisable to prepare fresh solutions for analysis. If storage is necessary, it should be at low temperatures and protected from light. A stability study in the analytical solvent is recommended to determine an acceptable storage duration.
Q4: Are there any known hazardous degradation products?
A4: While specific degradation products for this compound are not well-documented in the provided search results, the degradation of aromatic amines, in general, can lead to a variety of compounds. Under certain conditions, reactions of aromatic amines can form products with toxicological concerns. Therefore, it is prudent to handle any degraded material with appropriate safety precautions, assuming that unknown, potentially hazardous compounds may be present.
Experimental Protocols
Protocol 1: Assessment of Stability in Acidic and Basic Solutions
This protocol is a general guideline for assessing the stability of this compound under forced degradation conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Buffer solutions (pH 4, 7, 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each condition, transfer a known volume of the stock solution into a series of vials to achieve a final concentration of approximately 50 µg/mL after adding the stressor solution.
-
Prepare samples in triplicate for each time point and condition.
-
Acidic Stress: Add an equal volume of 0.1 M HCl and 1 M HCl to separate sets of vials.
-
Basic Stress: Add an equal volume of 0.1 M NaOH and 1 M NaOH to separate sets of vials.
-
Neutral/Buffered Stress: Add an equal volume of pH 4, 7, and 9 buffer solutions to separate sets of vials.
-
Control: Prepare a control sample with the solvent used for the stock solution.
-
-
Incubation:
-
Store one set of samples at room temperature (e.g., 25°C) and another at an elevated temperature (e.g., 60°C), protected from light.
-
-
Time Points:
-
Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 6, 12, 24, 48 hours).
-
-
Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize the acidic/basic samples).
-
Analyze the samples by a validated HPLC method to determine the remaining percentage of this compound.
-
Use LC-MS to identify the major degradation products.
-
Data Presentation (Hypothetical Data):
Table 1: Stability of this compound at 60°C
| Condition | % Remaining after 24h | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 85% | Isomerized products, hydroxylated naphthalenamine |
| 1 M HCl | 62% | Polymeric material, extensive decomposition |
| pH 4 Buffer | 98% | Minor unknown impurities |
| pH 7 Buffer | >99% | Not detected |
| pH 9 Buffer | 97% | Minor oxidation products |
| 0.1 M NaOH | 90% | Dimerized products, colored impurities |
| 1 M NaOH | 75% | Polymeric material, N-oxide derivatives |
Protocol 2: Photostability Testing
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol) at a concentration of 50 µg/mL.
-
Expose the samples to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Wrap a set of control samples in aluminum foil to protect them from light and place them alongside the exposed samples.
-
Analyze the samples at appropriate time intervals and compare the chromatograms of the exposed samples to the control samples to assess for photodegradation.
Signaling Pathways and Logical Relationships
The following diagram illustrates a general decision-making process for a chemist working with this compound when stability issues are encountered.
Caption: Decision process for stability issues.
References
troubleshooting guide for the synthesis of 8-Fluoronaphthalen-1-amine derivatives
Welcome to the technical support center for the synthesis of 8-Fluoronaphthalen-1-amine derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The two most prevalent methods for synthesizing this compound derivatives are Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method often depends on the nature of the starting materials and the desired derivative.
Q2: I am observing low to no product formation in my reaction. What are the general areas I should investigate?
A2: Low or no product yield can stem from several factors. Key areas to investigate include the quality and purity of your reagents and solvents, the integrity of the inert atmosphere (for air-sensitive reactions), reaction temperature, and the choice of catalyst, ligand, and base in catalyzed reactions.
Q3: How can I minimize the formation of impurities?
A3: Minimizing impurities requires careful optimization of reaction conditions. This includes using high-purity starting materials, ensuring an inert atmosphere to prevent side reactions, choosing the appropriate solvent and temperature, and carefully controlling the stoichiometry of the reagents. Purification techniques such as column chromatography, recrystallization, or distillation are often necessary to isolate the desired product.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This guide addresses common issues when synthesizing this compound derivatives via an SNAr reaction, typically starting from a di-halogenated naphthalene such as 1,8-difluoronaphthalene or 1-bromo-8-fluoronaphthalene.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficiently activated substrate | The fluorine atom at the 8-position may not be sufficiently activating for nucleophilic attack. Consider using a starting material with a stronger electron-withdrawing group on the naphthalene ring if the reaction allows. |
| Low reaction temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. |
| Poor nucleophile strength | The chosen amine may not be nucleophilic enough to attack the aromatic ring. Consider using a stronger base to deprotonate the amine in situ, or switch to a more nucleophilic amine if possible. |
| Solvent incompatibility | The solvent may not be polar enough to facilitate the reaction. Switch to a more polar aprotic solvent such as DMSO, DMF, or NMP. |
Problem 2: Formation of Multiple Products (Isomers or Side-Products)
| Possible Cause | Suggested Solution |
| Reaction at other positions | If using a starting material with multiple leaving groups, substitution may occur at undesired positions. Optimize the reaction temperature; lower temperatures often favor selectivity. |
| Dehalogenation | Reductive dehalogenation can occur as a side reaction. Ensure your reagents are free of reducing impurities and maintain a strictly inert atmosphere. |
| Reaction with solvent | Some polar aprotic solvents like DMF can decompose at high temperatures and participate in side reactions. Use the lowest effective temperature or consider a more stable solvent like DMSO. |
Experimental Protocol: General Procedure for SNAr
-
To a dried reaction vessel, add the 8-fluoro-naphthalene starting material (1.0 eq) and a polar aprotic solvent (e.g., DMSO, DMF) under an inert atmosphere (Nitrogen or Argon).
-
Add the amine nucleophile (1.1 - 2.0 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Troubleshooting Logic for SNAr
Caption: Troubleshooting workflow for SNAr reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
This guide focuses on troubleshooting the palladium-catalyzed synthesis of this compound derivatives, typically starting from 1-bromo-8-fluoronaphthalene or 1-iodo-8-fluoronaphthalene.
Problem 1: Reaction Failure or Low Yield
| Possible Cause | Suggested Solution |
| Catalyst deactivation | The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[1] The formation of palladium black is an indicator of catalyst decomposition.[1] |
| Inappropriate ligand | The choice of phosphine ligand is critical.[2] For electron-rich naphthalenes, sterically hindered biarylphosphine ligands like XPhos or BrettPhos are often effective.[1] |
| Incorrect base | The base is crucial for the catalytic cycle.[2] Strong, non-nucleophilic bases like NaOtBu are common, but may be too harsh for sensitive substrates.[2] Consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[2] |
| Poor solvent choice | Toluene, dioxane, and THF are common solvents.[2] Chlorinated solvents should be avoided as they can inhibit the catalyst.[2] |
| Low reaction temperature | These reactions typically require heating (80-110 °C).[1] |
Problem 2: Formation of Side-Products
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction replaces the halide with a hydrogen. This can be caused by moisture or an inappropriate choice of base or ligand. Ensure anhydrous conditions and screen different ligands. |
| Homocoupling of the amine | This can occur at high temperatures or with certain catalyst systems. Lower the reaction temperature and/or screen different palladium catalysts and ligands. |
| Reaction at the fluorine position | While less likely than with bromine or iodine, C-F activation can occur under harsh conditions. Use the mildest possible conditions that still afford product. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dried Schlenk tube or glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.1-1.5 eq).
-
Add degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Logic for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Synthesis of this compound Precursor
A practical synthesis of the key intermediate, 8-fluoronaphthalen-1-ylamine, has been reported starting from 1,8-diaminonaphthalene.[3] This involves the formation of a triazine intermediate followed by fluorination.
Potential Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low yield in triazine formation | Incomplete diazotization. | Ensure the use of fresh sodium nitrite and maintain the reaction temperature at 0-5 °C. |
| Low yield in fluorination step | Inefficient fluorinating agent or decomposition of the triazine. | The use of HF-Pyridine is reported to be effective.[3] Ensure anhydrous conditions and carefully control the reaction temperature to avoid decomposition. |
| Formation of des-fluoro impurity | Presence of a proton source during the fluorination. | Use anhydrous HF-Pyridine and ensure all glassware is thoroughly dried. |
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
References
methods for the removal of impurities from 8-Fluoronaphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Fluoronaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
The most commonly reported impurity is the "des-fluoro" compound, 1-aminonaphthalene.[1] This impurity arises from the incomplete fluorination or side reactions during the synthesis process. Other potential impurities can include starting materials, reagents, and by-products from the specific synthetic route employed.
Q2: What are the recommended methods for purifying this compound?
Several methods can be employed for the purification of this compound, with the choice depending on the nature and quantity of the impurities, as well as the desired final purity. The most common techniques include:
-
Recrystallization: A straightforward method for removing small amounts of impurities.
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: Useful for separating the basic amine from neutral or acidic impurities.
-
Distillation: Suitable for purifying thermally stable aromatic amines.
Q3: How can I monitor the purity of this compound during the purification process?
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for monitoring the purity of this compound.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity and to guide the purification process, particularly in column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low purity after a single purification step. | The initial impurity level is high, or the chosen method is not optimal for the specific impurities present. | - Consider a multi-step purification approach, combining techniques like acid-base extraction followed by recrystallization or column chromatography. - Optimize the parameters of the current purification method (e.g., change recrystallization solvent, adjust mobile phase in chromatography). |
| Significant product loss during purification. | - The compound may be partially soluble in the recrystallization solvent at low temperatures. - The compound may be adsorbing irreversibly to the silica gel in column chromatography. | - For recrystallization, use a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures. Minimize the amount of hot solvent used. - For column chromatography, consider using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing and irreversible adsorption.[2] |
| The purified product is colored (e.g., red-brown solid). | Aromatic amines are prone to oxidation, which can lead to coloration. | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Store the purified compound under an inert atmosphere and protected from light. |
| Difficulty in separating 1-aminonaphthalene impurity. | 1-aminonaphthalene has a similar structure and polarity to this compound, making separation challenging. | - High-resolution column chromatography may be required. Consider using a gradient elution to improve separation. - Fractional crystallization, if a suitable solvent is found, could also be effective. |
Experimental Protocols
The following are general experimental protocols that can be adapted and optimized for the purification of this compound.
Protocol 1: Recrystallization
This protocol is a general guideline. The choice of solvent is critical and should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane, or mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, dissolve the crude solid in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography (Normal Phase)
This protocol provides a starting point for purification using silica gel chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. To prevent streaking and improve recovery of the amine, it is often beneficial to add a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase.[2]
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
This method is effective for separating the basic amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until the solution is basic (check with pH paper). The free amine will precipitate or form an oily layer.
-
Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified amine.
Visualizing Purification Workflows
The following diagrams illustrate the general workflows for the described purification methods.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
Caption: Workflow for acid-base extraction of this compound.
References
Technical Support Center: Storage and Handling of 8-Fluoronaphthalen-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 8-Fluoronaphthalen-1-amine during storage. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature.
Q2: My this compound powder has changed color from off-white to a brownish or reddish tint. What does this indicate?
A color change is a primary indicator of oxidation. Aromatic amines, including naphthalenamine derivatives, are susceptible to degradation upon exposure to air and light, often resulting in the formation of colored impurities.[1] While a slight color change may not immediately render the compound unusable for all applications, it signifies a decrease in purity. It is highly recommended to assess the purity of the discolored compound via analytical methods like HPLC before proceeding with sensitive experiments.
Q3: How should I prepare and store solutions of this compound?
It is advisable to prepare solutions fresh for each experiment. If storage is necessary, use anhydrous, deoxygenated solvents. Store the solution in a tightly sealed vial with an inert gas headspace, protected from light, and at a low temperature (2-8°C for short-term, -20°C or -80°C for long-term). Minimize freeze-thaw cycles by preparing single-use aliquots.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
Yes, the addition of a suitable antioxidant can significantly inhibit the oxidation process. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or hydroquinone are commonly used for this purpose. They act as free radical scavengers, intercepting the radical chain reactions that lead to degradation.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound | Exposure to air (oxygen) and/or light. | Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial, and at a low temperature (see storage recommendations). For future purchases, consider suppliers that package the material under inert gas. |
| Appearance of Impurity Peaks in HPLC/LC-MS Analysis | Oxidation or other degradation pathways. | Confirm the identity of impurities using mass spectrometry. If oxidation is confirmed, implement stricter inert atmosphere handling techniques. Consider adding a compatible antioxidant to the storage container. |
| Inconsistent Experimental Results | Degradation of the this compound stock. | Always use freshly prepared solutions or properly stored aliquots. Qualify the purity of the compound before use in critical experiments. |
| Precipitation in Stored Solutions | Poor solvent choice or temperature-dependent solubility. | Ensure the compound is fully dissolved at the storage temperature. If precipitation occurs upon cooling, gently warm and vortex to redissolve before use. Confirm that the solvent is anhydrous. |
Data Presentation: Stability of Aromatic Amines
| Compound Class | Storage Condition | Duration | Observed Stability | Reference |
| Aromatic Amines (e.g., 1-aminonaphthalene) | ~20°C (Room Temperature) | 10 Days | Reduced recovery, indicating degradation. | [5][6] |
| Aromatic Amines (e.g., 1-aminonaphthalene) | 4°C and 10°C | 10 Days | Stable. | [5][6] |
| Aromatic Amines (e.g., 1-aminonaphthalene) | -20°C | 10 Days | Stable. | [5][6] |
| Aromatic Amines (e.g., 1-aminonaphthalene) | -70°C | Up to 14 months | Stable. | [5][6] |
Experimental Protocols
Protocol for Storage of this compound under an Inert Atmosphere
This protocol describes the procedure for safely storing solid this compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (high-purity argon or nitrogen) with a regulator and tubing
-
Schlenk line or a glove box (optional, but recommended for maximum protection)
-
Parafilm or other sealing tape
Procedure:
-
If working outside a glove box, ensure the vial and cap are clean and dry.
-
Place the desired amount of this compound into the amber vial.
-
Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material.
-
Insert a second, shorter needle to act as a vent.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace any air.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
For added security, wrap the cap and neck of the vial with Parafilm.
-
Store the vial in a cool, dark place, such as a refrigerator (2-8°C) or freezer (-20°C).
Protocol for the Addition of an Antioxidant
Materials:
-
This compound
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
Storage vial
-
Spatula
Procedure:
-
Determine the appropriate amount of antioxidant to add. A common starting concentration is 0.01-0.1% by weight.
-
In a clean, dry vial, combine the this compound and the calculated amount of BHT.
-
Thoroughly mix the two solids by gentle shaking or tumbling to ensure a homogeneous mixture.
-
Proceed with the inert atmosphere storage protocol as described above.
Visualizations
Caption: Workflow for the proper storage of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for drying and handling anhydrous 8-Fluoronaphthalen-1-amine
This guide provides researchers, scientists, and drug development professionals with essential information on the techniques for drying and handling anhydrous 8-Fluoronaphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
While specific data for this compound is limited, its properties can be inferred from the closely related compound, 4-Fluoro-1-naphthylamine. It is expected to be a solid at room temperature with moderate solubility in organic solvents.[1] The fluorine atom and the amino group on the naphthalene ring influence its electronic properties and reactivity.[1] Due to the presence of the amino group, it may be susceptible to oxidation and should be stored in a dark place under an inert atmosphere.[2][3]
Q2: Is this compound hygroscopic?
Although not explicitly stated in the provided search results, aromatic amines, in general, can be hygroscopic. Therefore, it is best practice to assume this compound may absorb moisture from the atmosphere and should be handled accordingly.
Q3: What are the primary safety concerns when handling this compound?
This compound is an aromatic amine. Aromatic amines as a class of compounds are considered hazardous and can be toxic.[4][5] Many are readily absorbed through the skin and can be harmful if inhaled or swallowed.[4] Specific hazard statements for the related 4-Fluoronaphthalen-1-amine include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.
Troubleshooting Guides
Problem: The this compound, which should be anhydrous, appears clumpy or sticky.
-
Possible Cause: The compound has likely absorbed moisture from the atmosphere.
-
Solution: Re-dry the compound using an appropriate technique. For small quantities, drying in a desiccator over a suitable desiccant like phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH) is recommended. For larger quantities, azeotropic distillation with a solvent like toluene may be necessary. Ensure all handling of the anhydrous material is performed in a glove box or under a stream of inert gas.
Problem: The compound has discolored (e.g., turned pink or brown) after drying.
-
Possible Cause: Aromatic amines can be sensitive to air and light, leading to oxidation and decomposition, which can be accelerated by heat.
-
Solution:
-
Minimize exposure to light by using amber-colored glassware or wrapping containers in aluminum foil.
-
Ensure a completely inert atmosphere (e.g., nitrogen or argon) is maintained throughout the drying and handling process.
-
If using heat to dry, use the minimum temperature necessary and consider vacuum drying to lower the required temperature.
-
The discolored product may need to be repurified, for example, by recrystallization from a suitable solvent like petroleum ether.[6]
-
Experimental Protocols
Protocol: Drying of this compound using a Desiccator
This protocol describes a standard method for drying small amounts of this compound.
Materials:
-
This compound (to be dried)
-
Glass desiccator
-
Desiccant (e.g., phosphorus pentoxide, granular potassium hydroxide)
-
Schlenk flask or other suitable glassware
-
Spatula
-
Inert gas source (e.g., nitrogen or argon)
-
Vacuum pump
Procedure:
-
Place a fresh layer of the chosen desiccant at the bottom of the desiccator.
-
Transfer the this compound to a Schlenk flask.
-
Place the open Schlenk flask inside the desiccator.
-
Carefully apply a vacuum to the desiccator.
-
Once evacuated, close the desiccator valve and turn off the vacuum pump.
-
Allow the compound to dry for at least 24 hours.
-
To retrieve the sample, backfill the desiccator with an inert gas.
-
Quickly cap the Schlenk flask while under the inert atmosphere.
-
Store the dried compound in a tightly sealed container under an inert atmosphere and in a dark location.
Data Presentation
Table 1: Physical and Safety Data for 4-Fluoro-1-naphthylamine (as a proxy for this compound)
| Property | Value | Reference |
| CAS Number | 438-32-4 | [1][2] |
| Molecular Formula | C₁₀H₈FN | [1] |
| Molecular Weight | 161.18 g/mol | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, in a dark place, under inert atmosphere | [2][3] |
| Hazard Statements | H302, H315, H319, H335 | [2][3] |
| Precautionary Statements | P261, P305+P351+P338 | [2][3] |
Disclaimer: This data is for the related compound 4-Fluoro-1-naphthylamine and should be used as an estimation for this compound. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.
Mandatory Visualization
Caption: Troubleshooting workflow for ensuring the anhydrous state of this compound.
Caption: Safe handling workflow for anhydrous this compound.
References
Validation & Comparative
A Comparative Analysis of 8-Fluoronaphthalen-1-amine and 1-Naphthylamine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 8-Fluoronaphthalen-1-amine and its parent compound, 1-Naphthylamine. The introduction of a fluorine atom at the 8-position of the naphthalene ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to effectively utilize these compounds in their work.
Physicochemical Properties
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C8 position in this compound is expected to alter its electronic properties, pKa, and lipophilicity compared to 1-Naphthylamine. While specific experimental data for this compound is not extensively available, the following table summarizes the known properties of 1-Naphthylamine and provides predicted trends for its fluorinated counterpart based on the known effects of fluorination on aromatic amines.
| Property | 1-Naphthylamine | This compound (Predicted) | References |
| Molecular Formula | C₁₀H₉N | C₁₀H₈FN | [1] |
| Molecular Weight | 143.18 g/mol | 161.18 g/mol | [1] |
| Melting Point | 47-50 °C | Likely higher due to increased polarity and potential for intermolecular hydrogen bonding involving the fluorine atom. | |
| Boiling Point | 301 °C | Expected to be similar or slightly higher than 1-Naphthylamine. | |
| pKa | 3.92 | Expected to be lower (more acidic) due to the electron-withdrawing effect of the fluorine atom, which destabilizes the protonated form. | [1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | Solubility in polar solvents may be slightly increased due to the polarity of the C-F bond. | [2] |
| Appearance | Colorless crystals that darken on exposure to air and light. | Expected to be a crystalline solid. |
Synthesis and Reactivity
The synthetic routes to both compounds are well-established, typically involving the reduction of the corresponding nitro-naphthalene precursor. The reactivity of the amino group and the naphthalene ring is a key consideration for their application in further chemical synthesis.
Experimental Protocols: Synthesis
Synthesis of 1-Naphthylamine:
A common laboratory-scale synthesis involves the reduction of 1-nitronaphthalene.
-
Reaction: Reduction of 1-nitronaphthalene.
-
Reducing Agent: Iron filings in the presence of a mineral acid (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., using a platinum-on-carbon catalyst).[3]
-
Procedure (Bechamp Reduction):
-
A mixture of 1-nitronaphthalene, iron filings, and water is heated.
-
Concentrated hydrochloric acid is added portion-wise to initiate and sustain the reaction.
-
After the reaction is complete, the mixture is neutralized with a base (e.g., sodium carbonate).
-
1-Naphthylamine is then isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization.
-
Synthesis of this compound:
A convergent synthesis has been reported, starting from 1,8-diaminonaphthalene.[4]
-
Starting Material: 1,8-diaminonaphthalene.
-
Fluorinating Agent: Hydrogen fluoride-pyridine (HF-Py).
-
Procedure:
-
1,8-diaminonaphthalene is converted to 1H-naphtho[1,8-de][1][5][6]triazine through diazotization.
-
The triazine intermediate is then treated with HF-pyridine under mild heating to introduce the fluorine atom at the 8-position and subsequently yield this compound.
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The product is isolated and purified using standard chromatographic techniques.
-
Reactivity Comparison
The amino group in both compounds imparts nucleophilic character and directs electrophilic aromatic substitution to the ortho and para positions. However, the fluorine atom in this compound introduces significant electronic effects that modulate this reactivity.
-
1-Naphthylamine: The amino group strongly activates the naphthalene ring towards electrophilic substitution, with the primary sites of reaction being the 2- and 4-positions. Diazotization of the amino group allows for a wide range of subsequent transformations.
-
This compound: The fluorine atom at the 8-position exerts a strong electron-withdrawing inductive effect, which deactivates the naphthalene ring towards electrophilic attack compared to 1-Naphthylamine. This effect is most pronounced at the adjacent 1- and 7-positions. The amino group's activating effect will still direct electrophiles to the available ortho and para positions (2- and 4-positions), but the overall reaction rate is expected to be slower. The fluorine atom can also influence the regioselectivity of reactions.
Biological Activities and Toxicological Profile
The biological activities of naphthalenamine derivatives are of significant interest in drug discovery. However, it is crucial to consider their toxicological profiles.
-
1-Naphthylamine: This compound is a well-documented carcinogen, specifically linked to bladder cancer.[7] Its use in many applications has been restricted due to its toxicity. Any handling of 1-Naphthylamine requires strict safety precautions.
-
This compound: The introduction of fluorine can significantly alter the biological activity and toxicological profile of a molecule.[8] Fluorination can block metabolic pathways that lead to toxic metabolites, potentially reducing the carcinogenicity observed in the parent compound. However, comprehensive toxicological data for this compound is not yet available, and it should be handled with caution as a potential mutagen and carcinogen until proven otherwise. The fluorinated analogue may exhibit altered binding affinities for biological targets due to changes in electronic distribution and the potential for hydrogen bonding with the fluorine atom.
Signaling Pathways
While specific signaling pathways directly modulated by this compound or 1-Naphthylamine are not extensively characterized in the literature, their structural motifs are present in various biologically active molecules. Naphthalene derivatives have been investigated for their roles in diverse pathways, and the amino group provides a handle for derivatization to target specific enzymes or receptors. The carcinogenic effects of 1-Naphthylamine are understood to be initiated by its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.
Visualizations
General Synthesis Workflow
Caption: General synthetic routes for 1-Naphthylamine and this compound.
Electrophilic Aromatic Substitution Reactivity
Caption: Comparative reactivity in electrophilic aromatic substitution.
Conclusion
This compound presents an intriguing alternative to 1-Naphthylamine for applications in chemical synthesis and drug discovery. The presence of the fluorine atom is predicted to favorably modulate the physicochemical properties, such as pKa, and alter the reactivity of the naphthalene core. Crucially, fluorination may mitigate the carcinogenic properties associated with 1-Naphthylamine, although this requires thorough experimental verification. The synthetic routes to both compounds are accessible, allowing for their further exploration and derivatization. This comparative guide provides a foundational understanding for researchers to leverage the distinct characteristics of these two naphthalenamine derivatives in their scientific endeavors.
References
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 3. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 438-32-4: 4-Fluoro-1-naphthylamine | CymitQuimica [cymitquimica.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
Validating the Molecular Architecture: A Guide to the X-ray Crystallographic Analysis of 8-Fluoronaphthalen-1-amine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative framework for the structural validation of 8-Fluoronaphthalen-1-amine, referencing crystallographic data from a closely related analogue, 8-Bromonaphthalen-1-amine, to illustrate the expected outcomes and data presentation.
The fluorine atom in this compound is expected to influence the molecule's electronic properties, crystal packing, and intermolecular interactions compared to other substitutions. While specific crystallographic data for this compound is not publicly available at the time of this publication, a comparative analysis with the known structure of 8-Bromonaphthalen-1-amine offers valuable insights into the structural parameters that would be determined.
Comparative Crystallographic Data
The crystallographic data for 8-Bromonaphthalen-1-amine provides a benchmark for what can be expected from an analysis of this compound. Key parameters such as unit cell dimensions, space group, and refinement statistics are crucial for validating a crystal structure.
| Parameter | 8-Bromonaphthalen-1-amine[1][2] | This compound (Expected) |
| Chemical Formula | C₁₀H₈BrN | C₁₀H₈FN |
| Molecular Weight | 222.08 | 161.18 |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/n | To be determined |
| a (Å) | 13.6692 (14) | To be determined |
| b (Å) | 4.1579 (4) | To be determined |
| c (Å) | 15.8256 (16) | To be determined |
| β (°) | 109.941 (3) | To be determined |
| Volume (ų) | 845.52 (15) | To be determined |
| Z | 4 | To be determined |
| R-factor | 0.051 | To be determined |
| wR-factor | 0.116 | To be determined |
Experimental Protocol for X-ray Crystallography
The determination of a small molecule's crystal structure via X-ray diffraction follows a well-established protocol. This process is essential for obtaining the high-quality data necessary for accurate structural elucidation.
A generalized workflow for the single-crystal X-ray diffraction analysis of a compound like this compound would involve the following key steps:
-
Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions)[3]. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector[3].
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The phase problem is solved to obtain an initial electron density map[3]. For small molecules, direct methods are often employed[3].
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness.
Figure 1. A generalized workflow for the validation of a small molecule crystal structure using X-ray crystallography.
Structural Comparison and Insights
The crystal structure of 8-Bromonaphthalen-1-amine reveals key structural features that are likely to be shared with this compound. In 1,8-disubstituted naphthalenes, steric strain between the substituents can lead to distortions of the naphthalene ring from planarity. The analysis of 8-Bromonaphthalen-1-amine showed a relatively unstrained molecule, with the planarity of the naphthalene core largely maintained[1][2].
A key difference expected in the crystal structure of this compound would be the nature and strength of intermolecular interactions. The highly electronegative fluorine atom is a weak hydrogen bond acceptor, which could lead to different hydrogen bonding networks and crystal packing arrangements compared to the bromo-analogue. The intramolecular N-H···F hydrogen bond, if present, would also be a key feature to analyze.
References
spectroscopic comparison of 8-Fluoronaphthalen-1-amine with its bromo and chloro analogs
A detailed guide for researchers and drug development professionals on the spectroscopic properties of 8-Fluoronaphthalen-1-amine and its chloro and bromo analogs, providing key data for their identification and characterization.
In the landscape of medicinal chemistry and materials science, the naphthalene core serves as a versatile scaffold for the design of novel compounds. The introduction of halogen substituents at specific positions can significantly modulate the electronic and steric properties of these molecules, thereby influencing their biological activity and material characteristics. This guide presents a comparative spectroscopic analysis of three key 8-halogenated naphthalen-1-amines: this compound, 8-Chloronaphthalen-1-amine, and 8-Bromonaphthalen-1-amine. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), provides a foundational dataset for researchers engaged in the synthesis, identification, and application of these compounds.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the three analogs. This data is essential for routine characterization and for understanding the influence of the halogen substituent on the spectral properties of the naphthalen-1-amine core.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 7.42 (dd, J = 8.0, 1.2 Hz, 1H), 7.25-7.15 (m, 2H), 7.05 (t, J = 8.0 Hz, 1H), 6.85 (dd, J = 8.0, 1.2 Hz, 1H), 6.70 (d, J = 7.6 Hz, 1H), 4.5 (br s, 2H, NH₂) |
| 8-Chloronaphthalen-1-amine | CDCl₃ | ~7.6 (m, 1H), ~7.4 (m, 2H), ~7.2 (m, 1H), ~7.0 (m, 1H), ~6.8 (m, 1H), ~4.6 (br s, 2H, NH₂) |
| 8-Bromonaphthalen-1-amine | CDCl₃ | 7.67 (dd, J=7.5, 1.0 Hz, 1H), 7.58 (dd, J=8.2, 1.0 Hz, 1H), 7.29 (t, J=7.9 Hz, 1H), 7.14 (t, J=7.8 Hz, 1H), 6.94 (dd, J=7.5, 1.2 Hz, 1H), 6.74 (dd, J=7.5, 1.2 Hz, 1H), 4.65 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 158.5 (d, J=250 Hz), 143.2, 136.1, 128.0 (d, J=5 Hz), 127.5, 126.0, 120.8 (d, J=17 Hz), 114.5, 109.2 (d, J=8 Hz), 108.8 (d, J=2 Hz) |
| 8-Chloronaphthalen-1-amine | Data not readily available in searched literature. | |
| 8-Bromonaphthalen-1-amine | Data not readily available in searched literature. |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | -124.3 |
Table 4: IR Spectroscopic Data
| Compound | Sample Prep | Key Absorption Bands (cm⁻¹) |
| This compound | KBr | 3450, 3350 (N-H stretch), 1620 (N-H bend), ~1250 (C-N stretch), ~1050 (C-F stretch) |
| 8-Chloronaphthalen-1-amine | KBr | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1250 (C-N stretch), ~750 (C-Cl stretch) |
| 8-Bromonaphthalen-1-amine | KBr | 3438, 3351 (N-H stretch), 1621 (N-H bend), 1582, 1511, 1458, 1389, 818, 769 |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Data not readily available in searched literature. | |
| 8-Chloronaphthalen-1-amine | Data not readily available in searched literature. | |
| 8-Bromonaphthalen-1-amine | Data not readily available in searched literature. |
Table 6: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]+ (m/z) |
| This compound | ESI+ | 162.07 |
| 8-Chloronaphthalen-1-amine | EI | 177 (M⁺), 179 (M⁺+2) |
| 8-Bromonaphthalen-1-amine | EI | 221 (M⁺), 223 (M⁺+2) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques described. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra were recorded on the same spectrometer at a frequency of 100 MHz.
-
¹⁹F NMR: Spectra were recorded on the same spectrometer at a frequency of 376 MHz. Chemical shifts are reported in ppm relative to an external standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the analyte was prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer, scanning from 200 to 800 nm.
Mass Spectrometry (MS):
-
Sample Introduction: Samples were introduced via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) techniques were used.
-
Data Acquisition: Mass spectra were acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the three halogenated naphthalen-1-amines.
Caption: Workflow for the comparative spectroscopic analysis of 8-halonaphthalen-1-amines.
Signaling Pathway and Experimental Workflow Diagrams
To further aid researchers, the following diagrams visualize a hypothetical signaling pathway where such compounds might be investigated and a detailed experimental workflow for their characterization.
Purity Assessment of Synthesized 8-Fluoronaphthalen-1-amine: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative overview of two principal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of synthesized 8-Fluoronaphthalen-1-amine. We present detailed experimental protocols, data comparison tables, and a workflow diagram to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of aromatic amines like this compound in their native state.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. While highly effective for volatile and semi-volatile compounds, the analysis of polar aromatic amines by GC-MS often necessitates a derivatization step to enhance volatility and improve chromatographic peak shape.
Comparison of HPLC and GC-MS for this compound Analysis
The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Feature | HPLC Analysis | GC-MS Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds. | Requires analytes to be volatile and thermally stable. |
| Derivatization | Generally not required for this compound. | Derivatization is typically necessary to increase volatility and reduce peak tailing. |
| Common Impurities | Effective for separating polar and non-polar impurities, including the key process impurity, 1-Aminonaphthalene.[1][2] | Can effectively separate volatile impurities after derivatization. |
| Sensitivity | High sensitivity, particularly with UV or fluorescence detectors. | Very high sensitivity and selectivity, especially in selected ion monitoring (SIM) mode. |
| Identification | Primarily based on retention time comparison with standards. Diode array detectors can provide UV spectral information for peak identity confirmation. | Provides definitive identification through mass spectral fragmentation patterns. |
| Speed | Analysis times can vary depending on the complexity of the separation. | Generally offers faster analysis times for volatile compounds. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a validated procedure for the analysis of the structurally related compound 1-fluoronaphthalene and its impurities, including 1-aminonaphthalene.[1][3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to a final concentration of approximately 0.5 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol includes a derivatization step, which is crucial for the successful GC-MS analysis of aromatic amines.
1. Derivatization Procedure (using Trifluoroacetic Anhydride - TFAA):
-
Accurately weigh approximately 1 mg of the synthesized this compound into a clean, dry vial.
-
Add 500 µL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial temperature 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Data Presentation
The purity of the synthesized this compound can be determined by calculating the peak area percentage from the resulting chromatograms.
Table 1: Representative HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.15 | Impurity (e.g., 1-Aminonaphthalene) |
| 2 | 12.2 | 99.80 | This compound |
| 3 | 15.6 | 0.05 | Unknown Impurity |
Table 2: Representative GC-MS Purity Data (after derivatization)
| Peak | Retention Time (min) | Area (%) | Identification (from MS library) |
| 1 | 9.8 | 0.10 | Derivatized 1-Aminonaphthalene |
| 2 | 11.5 | 99.85 | Derivatized this compound |
| 3 | 13.2 | 0.05 | Unknown Impurity |
Mandatory Visualization
Caption: Analytical workflow for purity assessment of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. HPLC offers a direct and robust method for analysis without the need for derivatization, making it a common choice for routine quality control. GC-MS, while requiring a derivatization step, provides unparalleled sensitivity and definitive structural identification of impurities through mass spectral data. The selection of the most suitable method will be guided by the specific analytical goals, the nature of the expected impurities, and the instrumentation available in the laboratory. For comprehensive characterization, the use of both techniques can be highly complementary.
References
A Comparative Analysis of the Reactivity of Fluoronaphthalenamine Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of positional isomers is critical for the rational design of synthetic routes and the prediction of metabolic pathways. This guide provides a detailed comparison of the reactivity of various isomers of fluoronaphthalenamine, compounds of interest in medicinal chemistry and materials science. Due to a scarcity of direct comparative experimental studies, this analysis is built upon fundamental principles of organic chemistry, focusing on the electronic and steric effects of the amino and fluoro substituents on the naphthalene ring system.
Theoretical Comparison of Reactivity
The reactivity of fluoronaphthalenamine isomers in key chemical transformations, such as electrophilic and nucleophilic aromatic substitution, is dictated by the interplay of the electronic properties of the amino (-NH₂) and fluorine (-F) groups. The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution, owing to its ability to donate electron density via resonance. Conversely, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, yet it is also ortho, para-directing because of its ability to donate electron density through resonance.[1][2] The position of these substituents on the naphthalene ring influences the electron density of the aromatic system and the stability of reaction intermediates, thereby determining the regioselectivity and rate of reaction.
Naphthalene itself exhibits differential reactivity between its alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions, with electrophilic attack generally favoring the alpha position due to the formation of a more stable carbocation intermediate.[3] The presence of both an activating amino group and a deactivating fluorine atom creates a complex reactivity landscape for the different isomers of fluoronaphthalenamine.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the amino group's strong activating effect is expected to dominate, directing incoming electrophiles to the ortho and para positions relative to it. The fluorine atom's deactivating inductive effect will likely modulate the overall reactivity, making the fluoronaphthalenamine isomers less reactive than the corresponding naphthylamines but more reactive than fluoronaphthalene.
The precise regioselectivity will depend on the specific isomer. For instance, in 1-fluoro-2-naphthalenamine , the amino group at C2 will strongly direct electrophiles to the C1 and C3 positions. However, with the C1 position already occupied by fluorine, the primary site of electrophilic attack is predicted to be the C3 position. In 2-fluoro-1-naphthalenamine , the amino group at C1 will direct incoming electrophiles to the C2 and C4 positions. The C2 position is blocked by fluorine, so the C4 position is the most likely site of substitution.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, the fluorine atom).[4][5][6] The amino group is an electron-donating group and therefore does not facilitate SNAᵣ. Consequently, direct nucleophilic displacement of the fluorine atom in fluoronaphthalenamine isomers is expected to be difficult under standard conditions. However, the formation of a diazonium salt from the amino group dramatically changes the reactivity profile, making the molecule susceptible to nucleophilic substitution.
Data Presentation: Predicted Reactivity of Fluoronaphthalenamine Isomers
| Isomer | Predicted Major Site of Electrophilic Attack | Predicted Reactivity in Electrophilic Substitution (Relative to Naphthalenamine) | Predicted Susceptibility to Nucleophilic Substitution of Fluorine |
| 1-Fluoro-2-naphthalenamine | C3 | Lower | Low (unless the amino group is converted to a diazonium salt) |
| 2-Fluoro-1-naphthalenamine | C4 | Lower | Low (unless the amino group is converted to a diazonium salt) |
| 4-Fluoro-1-naphthalenamine | C2 | Lower | Low (unless the amino group is converted to a diazonium salt) |
| 5-Fluoro-1-naphthalenamine | C2, C4 | Lower | Low (unless the amino group is converted to a diazonium salt) |
| 5-Fluoro-2-naphthalenamine | C1, C3 | Lower | Low (unless the amino group is converted to a diazonium salt) |
| 6-Fluoro-2-naphthalenamine | C1, C3 | Lower | Low (unless the amino group is converted to a diazonium salt) |
| 7-Fluoro-2-naphthalenamine | C1, C3 | Lower | Low (unless the amino group is converted to a diazonium salt) |
| 8-Fluoro-2-naphthalenamine | C1, C3 | Lower | Low (unless the amino group is converted to a diazonium salt) |
Experimental Protocols
Protocol: Synthesis of Fluoronaphthalene from Naphthalenamine via the Balz-Schiemann Reaction
This protocol describes the conversion of a naphthalenamine isomer to the corresponding fluoronaphthalene. This transformation is a cornerstone of aromatic fluorine chemistry and proceeds through a diazonium salt intermediate.
Materials:
-
Naphthalenamine isomer
-
Hydrochloric acid (HCl) or Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄) (if not used in the first step)
-
Diethyl ether or other suitable organic solvent
-
Ice bath
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve the naphthalenamine isomer in a cooled aqueous solution of hydrochloric acid or fluoroboric acid.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature between 0 and 5 °C with an ice bath.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Formation of the Tetrafluoroborate Salt:
-
If hydrochloric acid was used for diazotization, slowly add a cold solution of fluoroboric acid to the diazonium salt solution.
-
The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Isolate the precipitate by filtration and wash it with cold water, followed by a cold organic solvent like diethyl ether.
-
-
Thermal Decomposition (Schiemann Reaction):
-
Carefully dry the isolated diazonium tetrafluoroborate salt.
-
Gently heat the dry salt until the evolution of nitrogen gas ceases and the solid has decomposed. This step should be performed with caution as diazonium salts can be explosive when dry.[7][8]
-
The resulting crude fluoronaphthalene can be purified by distillation or chromatography.
-
Visualization of Key Reaction Pathways
The following diagrams illustrate the logical flow of the synthesis of fluoronaphthalenes from naphthalenamines and the general mechanism of electrophilic aromatic substitution.
Caption: Synthesis of Fluoronaphthalene via Diazotization.
Caption: General Mechanism of Electrophilic Aromatic Substitution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. scienceinfo.com [scienceinfo.com]
A Comparative Guide to the Biological Activities of Naphthalen-1-amine Derivatives and Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of naphthalen-1-amine derivatives, with a focus on 1,8-naphthalimides, and various quinoline compounds. While direct comparative studies on 8-Fluoronaphthalen-1-amine derivatives are limited, this document compiles available experimental data on the broader classes of these compounds to offer insights into their potential as anticancer and antimicrobial agents.
Anticancer Activity: A Tale of Two Scaffolds
Both naphthalen-1-amine derivatives, particularly 1,8-naphthalimides, and certain quinoline compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism for many 1,8-naphthalimide derivatives involves the induction of DNA damage and autophagic cell death[1]. These planar molecules can intercalate between DNA base pairs, leading to cell cycle arrest and apoptosis[2].
Comparative Anticancer Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected naphthalen-1-amine and quinoline derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Naphthalen-1-amine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthalimide | Compound 1 (3-nitro substituted) | A549 (Lung) | 2.8 | [1] |
| 1,8-Naphthalimide | Compound 7 (tertiary amine & pyridine) | A549 (Lung) | 1.5 - 4.5 | [1] |
| 1,8-Naphthalimide | Compound 5e (1,2,3-triazole linked) | H1975 (Lung) | 16.56 | [2] |
| 1,8-Naphthalimide | MAF (3-nitro substituted) | A261 | 2.8 | [1] |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine | Compound 5a (OMe substituted) | MCF-7 (Breast) | 4.5 ± 0.5 | [3] |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine | Compound 5a (OMe substituted) | H-460 (Lung) | 4.8 ± 0.3 | [3] |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine | Compound 5a (OMe substituted) | SF-268 (CNS) | 6.8 ± 0.4 | [3] |
| Naphthalene-1,4-dione | Compound 12 (dimethylamino) | HEC1A (Endometrial) | 1.57 | [4] |
| Naphthalene-1,4-dione | Compound 22 (dimethylamino) | HEC1A (Endometrial) | 2.36 | [4] |
| Naphthalene-1,4-dione | Compound 44 (imidazole) | HEC1A (Endometrial) | 6.4 | [4] |
Table 2: Anticancer Activity of Quinoline and Related Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine-3-carboxamide | Compound 12 | HBL-100 (Breast) | 1.37 | |
| 1,8-Naphthyridine-3-carboxamide | Compound 17 | KB (Oral) | 3.7 | |
| 1,8-Naphthyridine-3-carboxamide | Compound 22 | SW-620 (Colon) | 3.0 |
Note: Data for quinoline anticancer activity is less prevalent in the provided search results compared to naphthalen-1-amine derivatives. The table includes data for 1,8-naphthyridine, a quinoline-related scaffold.
Antimicrobial Activity: Broad-Spectrum Potential
Both quinoline and naphthalen-1-amine derivatives have been explored for their antimicrobial properties. Quinoline-based compounds, including the well-known fluoroquinolones, often exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair[5]. Some quinoline derivatives can also disrupt microbial membranes[6]. Naphthalen-1-amine derivatives have also shown promising activity against a range of bacteria and fungi.
Comparative Antimicrobial Efficacy
The following tables present the Minimum Inhibitory Concentration (MIC) values for selected derivatives, indicating the lowest concentration required to inhibit microbial growth.
Table 3: Antimicrobial Activity of Naphthalen-1-amine Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naphthylthiazolylamine | Compound 5b | P. aeruginosa | 62.5 | [7] |
| Naphthylthiazolylamine | Compound 5b | C. albicans | 250 | [7] |
| Naphthylthiazolylamine | Compound 5b | C. glabrata | 250 | [7] |
| Thiazolidinone with nitronaphthylamine | Compounds 2a-b | S. aureus | Similar to aminopenicillins | [8] |
| Thiazolidinone with nitronaphthylamine | Compounds 2a-b | B. subtilis | Similar to aminopenicillins | [8] |
| N-(pyridinylmethyl)-naphthalen-1-amines | General | Various Fungi | 25 - 32 | [3] |
Table 4: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid | Compound 7b | S. aureus | 2 | [5] |
| Quinoline-based hydroxyimidazolium hybrid | Compound 7b | M. tuberculosis H37Rv | 10 | [5] |
| Quinoline-based hydroxyimidazolium hybrid | Compounds 7c-d | C. neoformans | 15.6 | [5] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Compound 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity | [9] |
| 1,2-dihydroquinoline carboxamide | Compound 35 | M. tuberculosis H37Rv | 0.39 (IC50) | [10] |
| 2-sulfoether-4-quinolone | Compound 15 | S. aureus | 0.8 (µM) | [10] |
| 2-sulfoether-4-quinolone | Compound 15 | B. cereus | 1.61 (µM) | [10] |
| N-methylbenzofuro[3,2-b]quinoline | Compound 8 | Vancomycin-resistant E. faecium | 4 | [10] |
| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid | Compounds 16, 17, 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [10] |
Mechanisms of Action and Experimental Protocols
To facilitate further research and comparative analysis, this section provides diagrams of key signaling pathways and detailed protocols for the primary experimental assays cited.
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for 1,8-naphthalimide and quinoline derivatives.
Experimental Workflows
Caption: Standard workflows for MTT and Broth Microdilution assays.
Detailed Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
96-well plates
-
Test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.[13]
-
Incubate the plate for 6 to 24 hours to allow cells to attach.[13]
-
Add various concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]
Materials:
-
96-well microtiter plates
-
Test compounds
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Standardized microbial inoculum (0.5 McFarland standard)[14][15]
-
Sterile saline or PBS
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.[15][16]
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14][15]
-
Dilute the standardized inoculum in broth to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculate each well containing the test compound with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]
-
Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. atcc.org [atcc.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Performance Analysis: 8-Fluoronaphthalen-1-amine-Based Dyes Versus Commercial Standards
This guide provides an objective comparison of the performance of 8-Fluoronaphthalen-1-amine-based dyes and their derivatives against widely used commercial fluorescent dyes. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key performance indicators, presents detailed experimental protocols for validation, and offers supporting data to inform the selection of appropriate fluorescent probes for various applications.
Introduction to Naphthalene-Based Fluorophores
Naphthalene-based dyes, including derivatives of this compound and the more extensively studied 1,8-naphthalimides, are a versatile class of fluorophores. Their photophysical properties, such as fluorescence emission and quantum yield, are highly sensitive to the molecular structure and the surrounding environment.[1][2] This sensitivity makes them valuable as chemical sensors and fluorescent probes in biological and chemical research.[1][2][3] This guide focuses on comparing their core photophysical characteristics and stability with established commercial dyes like the Alexa Fluor® and BODIPY series, which are known for their brightness and photostability.[4][5][6]
Quantitative Performance Metrics
The performance of a fluorescent dye is determined by several key photophysical parameters. The following tables provide a quantitative comparison between naphthalene-based derivatives and common commercial dyes.
Table 1: Comparative Photophysical Properties
This table summarizes the core spectral properties of selected dyes. Naphthalene derivatives often exhibit a significant Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.
| Dye/Fluorophore Class | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Reference |
| Naphthalene Derivatives | |||||
| Naphtho[1,8-ef]perimidine | ~495 | 485–536 | ~41 | Up to 0.324 | Varies[7] |
| 4-Amino-1,8-naphthalimide | Varies | Varies | Varies | Varies | Highly solvent-dependent[2] |
| Commercial Dyes | |||||
| DAPI (bound to dsDNA) | ~358 | ~461 | ~103 | ~0.92 | DNA-bound[8] |
| Alexa Fluor® 488 | ~493 | ~519 | ~26 | ~0.92 | Aqueous Buffer[9] |
| BODIPY (NHS-Ph-BODIPY) | 521–532 | 538–552 | ~17-20 | 0.32–0.73 | Organic Solvents[5] |
| FITC | ~495 | ~517 | ~22 | ~0.3-0.9 (pH dependent) | Aqueous Buffer[9] |
| Hoechst 33342 | ~350 | ~461 | ~111 | Varies | DNA-bound[8] |
Table 2: Photostability and Signal Integrity
Photostability (resistance to photobleaching) and temporal degradation (signal stability over time in a stained sample) are critical for imaging experiments, especially those requiring long or repeated exposures.[10]
| Dye/Fluorophore Class | Photostability | Temporal Stability | Key Characteristics |
| Naphthalene Derivatives | Moderate to High | Good | Generally possess good thermal and photostability.[2] |
| Alexa Fluor® Dyes | High | High | Considered a gold standard for photostability in immunofluorescence.[6][9] |
| BODIPY Dyes | High | High | Known for high photostability and sharp emission peaks.[5] |
| FITC | Low to Moderate | Moderate | Prone to photobleaching, making it less suitable for long-term imaging.[9] |
Experimental Protocols
The following protocols outline standard methodologies for evaluating the performance of fluorescent dyes.
Protocol 1: Determination of Photophysical Properties
This protocol describes the measurement of absorption/emission spectra and the calculation of fluorescence quantum yield.
1. Materials:
- Dye stock solution (e.g., 1 mM in DMSO or ethanol).
- Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water).
- Quantum yield reference standard with known Φ_F (e.g., Coumarin 1 in ethanol, Φ_F ≈ 0.50).[11]
- UV-Vis Spectrophotometer.
- Fluorometer.
2. Procedure:
- Absorption Spectrum:
- Prepare a dilute solution of the dye in the desired solvent (absorbance should be < 0.1 at λ_max to avoid inner filter effects).
- Scan the absorbance from ~300 nm to ~700 nm to determine the maximum absorption wavelength (λ_ex).
- Emission Spectrum:
- Using the same solution, place the cuvette in the fluorometer.
- Set the excitation wavelength to the determined λ_ex.
- Scan the emission spectrum across a range starting ~10 nm above the excitation wavelength to determine the maximum emission wavelength (λ_em).
- Quantum Yield (Relative Method):
- Prepare a series of five concentrations for both the sample dye and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1.
- Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.
- Plot integrated fluorescence intensity versus absorbance for both the sample and the reference.
- The slope of these plots is proportional to the quantum yield. Calculate the sample's quantum yield (Φ_s) using the equation: Φ_s = Φ_r * (Slope_s / Slope_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Slope is the gradient from the plot, and n is the refractive index of the solvent used for the sample (s) and reference (r).
Protocol 2: Assessment of Photostability (Photobleaching)
This protocol quantifies the dye's resistance to degradation under continuous illumination, adapted from established methodologies.[10]
1. Materials:
- Stained biological sample (e.g., cells or tissue).
- Confocal or fluorescence microscope with a laser light source.
- Image analysis software (e.g., ImageJ/Fiji).
2. Procedure:
- Prepare and mount the stained sample on the microscope.
- Select a region of interest (ROI).
- Acquire an initial image (t=0) using optimal imaging parameters (laser power, exposure time).
- Continuously illuminate the ROI with the laser at a fixed power.
- Acquire images of the same ROI at regular intervals (e.g., every 30 or 60 seconds) for a set duration (e.g., 10-25 minutes).[10]
- Using image analysis software, measure the mean fluorescence intensity of the ROI in each image.
- Normalize the intensity values to the initial image (t=0) and plot the normalized intensity against time. The rate of decay represents the photobleaching rate.
Protocol 3: Assessment of Temporal Signal Degradation
This protocol measures the stability of the dye signal over time within the sample, independent of photobleaching effects.[10]
1. Materials:
- Same as Protocol 2.
2. Procedure:
- Prepare and mount the stained sample.
- Select an ROI and acquire an initial image (t=0).
- Store the sample on the microscope stage under dark conditions (laser off).
- Acquire an image of the same ROI at regular, intermittent intervals (e.g., every 60 seconds) for up to 25 minutes, illuminating the sample only during the brief image acquisition period.[10]
- Analyze the mean fluorescence intensity over time as described in Protocol 2. This isolates degradation due to environmental or tissue changes from that caused by light exposure.[10]
Visualized Workflows and Mechanisms
Diagrams created using Graphviz illustrate key processes and concepts related to dye evaluation and application.
Caption: Experimental workflow for fluorescent dye performance evaluation.
References
- 1. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Dyes Products [bio-techne.com]
- 5. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell imaging, dyes, labels and stains [hellobio.com]
- 9. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
characterization of novel compounds synthesized from 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel compound synthesized from 8-Fluoronaphthalen-1-amine, namely 1-(8-fluoronaphthalen-1-yl)piperazine, against related naphthalen-1-amine derivatives. The inclusion of fluorine, a key bioisostere, can significantly alter the physicochemical and pharmacological properties of molecules, a strategy widely employed in modern drug discovery.[1][2][3][4][5] This document summarizes key characterization data, details experimental protocols for synthesis and analysis, and visualizes relevant pathways and workflows to aid in further research and development.
Characterization of 1-(8-fluoronaphthalen-1-yl)piperazine and Analogues
The introduction of a fluorine atom at the 8-position of the naphthalene ring is anticipated to influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The following tables present a comparison of available data for 1-(8-fluoronaphthalen-1-yl)piperazine and related non-fluorinated or differently substituted naphthalen-1-amine derivatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-(8-fluoronaphthalen-1-yl)piperazine | C₁₄H₁₅FN₂ | 242.29 | Not specified in results | Not specified in results |
| 1-Naphthalenamine[6][7] | C₁₀H₉N | 143.18 | Crystalline solid | 47-50 |
| 1-N-(4-pyridylmethyl)amino naphthalene[8] | C₁₆H₁₄N₂ | 234.30 | Not specified in results | 120 |
| 8-Bromonaphthalen-1-amine[9] | C₁₀H₈BrN | 222.08 | Pink crystals | Not specified in results |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | Mass Spectrometry (m/z) |
| 1-(8-fluoronaphthalen-1-yl)piperazine | Not fully specified. Partial data for precursor 8-Fluoro-naphthalen-1-ylamine: 7.48 (dd, J=8.2 Hz, 0.9 Hz, 1H), 7.27 (m, 1H), 7.19 (t, J=7.8 Hz, 1H), 7.03 (m, 2H), 6.65 (dd, J=7.9 Hz, 1.1 Hz, 1H) (DMSO-d₆)[10] | Not specified | Not specified |
| 1-Naphthalenamine | Not specified | Not specified | Molecular ion peak at m/z = 143[11] |
| Nimesulide Derivatives with Naphthalene Moiety | Aromatic protons observed in the range of 6.14-8.59 ppm[12] | C=O at 164.59, C-O at 155.08, C-N at 133.72, C=C at 105.27[12] | Molecular ion peaks observed for various derivatives, e.g., m/z = 553.46[12] |
| 1-N-(4-pyridylmethyl)amino naphthalene | Not specified | Not specified | Not specified |
Experimental Protocols
Synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine
This protocol is based on the convergent synthesis method described in the literature.[10]
Materials:
-
8-Fluoronaphthalen-1-ylamine
-
bis(2-chloroethyl)amine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
A mixture of 8-Fluoronaphthalen-1-ylamine (1.0 equiv), bis(2-chloroethyl)amine hydrochloride (1.08 equiv), and DIPEA (3.0 equiv) in NMP is heated.
-
The reaction mixture is monitored by HPLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(8-fluoronaphthalen-1-yl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the chemical structure of the synthesized compounds.
Procedure:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern of the synthesized compounds.
Procedure:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M]⁺) and characteristic fragment ions.
Visualizations
Caption: Synthetic pathway for 1-(8-fluoronaphthalen-1-yl)piperazine.
Caption: General workflow for compound characterization and comparison.
References
- 1. nbinno.com [nbinno.com]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Naphthalenamine [webbook.nist.gov]
- 7. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and X-ray diffraction data of 1-N-(4-pyridylmethyl)amino naphthalene | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1-Naphthalenamine [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Cross-Reactivity of 8-Fluoronaphthalen-1-amine in Chemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Fluoronaphthalen-1-amine and its potential alternatives in chemical and biological assays. Due to the limited direct experimental data on the cross-reactivity of this compound, this document infers its potential off-target interactions based on the known behavior of structurally related aminonaphthalene-based fluorescent probes. The guide further presents a comparison with alternative fluorescent probes, detailing experimental protocols to assess selectivity and providing visualizations to clarify key concepts.
Introduction to this compound as a Fluorescent Probe
This compound is a fluorinated aromatic amine with potential applications as a fluorescent probe or a building block for more complex sensor molecules. Its naphthalene core suggests intrinsic fluorescence, which can be sensitive to the local environment, making it a candidate for detecting changes in polarity, viscosity, or the presence of specific analytes. The primary amine group allows for covalent labeling of biomolecules, such as proteins, through reactions with amine-reactive functional groups.
Potential Cross-Reactivity of Aminonaphthalene-Based Probes
Fluorescent probes derived from aminonaphthalene scaffolds, such as 8-anilino-1-naphthalenesulfonate (ANS), are known to bind to hydrophobic pockets on the surface of proteins.[1][2] This binding is often non-specific and driven by the membrane surface charge density and net surface potential.[2] While this property is useful for studying protein folding and conformational changes, it can also lead to significant cross-reactivity in complex biological systems. The fluorescence of these probes is highly sensitive to the polarity of their environment, a characteristic that can be exploited but also contributes to their promiscuous binding.[1]
Inferred Cross-Reactivity Profile of this compound:
Based on its structural similarity to other aminonaphthalene probes, this compound is likely to exhibit the following cross-reactivity characteristics:
-
Binding to Hydrophobic Pockets: Similar to ANS, it is expected to bind to exposed hydrophobic regions of various proteins, leading to potential off-target signals in cell-based assays or complex protein mixtures.
-
Sensitivity to Environment: Its fluorescence is likely to be modulated by the polarity of the surrounding solvent or binding site, which can be a source of non-specific signal changes.
-
Ionic Interactions: The amine group can participate in electrostatic interactions, further contributing to non-specific binding to negatively charged surfaces or molecules.
Comparison with Alternative Fluorescent Probes
A variety of fluorescent probes are available for chemical and biological assays, each with distinct advantages and disadvantages regarding specificity and cross-reactivity. A comparison of this compound (inferred properties) with common alternatives is presented below.
| Feature | This compound (Inferred) | Amine-Reactive Dyes (e.g., NHS Esters) | Thiol-Reactive Dyes (e.g., Maleimides) | Naphthalimide-Based Probes |
| Targeting | Primary amines (covalent), Hydrophobic pockets (non-covalent) | Primary amines (e.g., lysine residues, N-terminus) | Thiol groups (e.g., cysteine residues) | Can be functionalized for various targets |
| Specificity | Potentially low due to non-covalent hydrophobic interactions | Moderate; targets abundant lysine residues | High; targets less abundant cysteine residues | Varies with design; can be highly specific |
| Potential Cross-Reactivity | High; binding to off-target proteins with hydrophobic sites | High; labeling of multiple proteins in a complex mixture | Low; fewer off-target labeling opportunities | Can be designed to minimize off-target effects |
| Environmental Sensitivity | High; fluorescence depends on local polarity | Generally lower than aminonaphthalenes | Generally lower than aminonaphthalenes | High; often used as environmental sensors |
| Applications | Protein labeling, environmental sensing | General protein labeling, immunofluorescence | Site-specific protein labeling, FRET studies | Ion sensing, enzyme activity assays, hypoxia detection |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a fluorescent probe like this compound, a series of well-defined experiments are necessary.
Protocol 1: In Vitro Selectivity Screening Against a Protein Panel
Objective: To assess the binding of the fluorescent probe to a diverse panel of proteins.
Materials:
-
This compound stock solution (in an appropriate solvent like DMSO)
-
A panel of proteins with varying isoelectric points and hydrophobicity (e.g., BSA, lysozyme, casein, ovalbumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of each protein in PBS.
-
Add a fixed concentration of this compound to each protein solution.
-
Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
As a control, measure the fluorescence of the probe in PBS without any protein.
-
Plot the change in fluorescence intensity as a function of protein concentration to determine binding affinity.
Protocol 2: Competitive Binding Assay
Objective: To determine if the fluorescent probe competes with known ligands for a specific binding site on a target protein.
Materials:
-
Target protein with a known binding site and ligand
-
This compound
-
Known ligand for the target protein
-
Assay buffer
-
Fluorometer
Procedure:
-
Prepare a solution of the target protein and this compound in the assay buffer and measure the baseline fluorescence.
-
Titrate the known ligand into the protein-probe solution.
-
Measure the fluorescence intensity after each addition of the ligand.
-
A decrease in fluorescence intensity upon addition of the ligand suggests that the probe and the ligand are competing for the same or allosterically coupled binding sites.
Protocol 3: Cell-Based Imaging for Off-Target Localization
Objective: To visualize the subcellular localization of the fluorescent probe and identify potential off-target binding.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound
-
Cell culture medium
-
Fluorescence microscope with appropriate filters
-
Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with a working concentration of this compound for a defined period.
-
Wash the cells to remove any unbound probe.
-
(Optional) Co-stain the cells with organelle-specific trackers.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to determine the subcellular distribution of the probe's fluorescence. Diffuse cytoplasmic or nuclear staining may indicate non-specific binding.
Visualizing Experimental Workflows and Logical Relationships
References
literature comparison of different synthetic routes to 8-Fluoronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 8-Fluoronaphthalen-1-amine, a key building block in the development of various pharmaceuticals and functional materials, can be achieved through several distinct synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The primary routes discussed are:
-
Route A: Convergent Synthesis from 1,8-Diaminonaphthalene
-
Route B: Nucleophilic Aromatic Substitution (SNAr) of 1,8-Difluoronaphthalene
-
Route C: Reduction of 1-Fluoro-8-nitronaphthalene
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route A: From 1,8-Diaminonaphthalene | Route B: SNAr of 1,8-Difluoronaphthalene | Route C: Reduction of 1-Fluoro-8-nitronaphthalene |
| Starting Material | 1,8-Diaminonaphthalene | 1,8-Difluoronaphthalene | 1-Fluoro-8-nitronaphthalene |
| Key Steps | Diazotization, Fluorination | Nucleophilic Aromatic Substitution | Nitro Group Reduction |
| Typical Yield | Up to 90%[1] | Moderate to High | High |
| Reaction Time | Several hours | Varies (hours to days) | Typically a few hours |
| Reaction Temperature | 60°C to 120°C[1] | Room temperature to elevated | Room temperature to reflux |
| Key Reagents | NaNO₂, HF-Pyridine[1] | Ammonia source (e.g., NaN₃ then reduction, or NH₃) | Reducing agent (e.g., SnCl₂, H₂/Pd-C) |
| Advantages | High yield, practical for scale-up[1] | Potentially fewer steps | High-yielding final step |
| Disadvantages | Use of hazardous HF-Pyridine[1] | Potential for side reactions, regioselectivity issues | Multi-step synthesis of the starting material |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Convergent Synthesis from 1,8-Diaminonaphthalene
This route proceeds via a stable triazine intermediate, which is then fluorinated.
Step 1: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine 1,8-Diaminonaphthalene is treated with sodium nitrite in an acidic medium (e.g., acetic acid) to form the triazine intermediate. This step typically proceeds at low temperatures (0-5°C).
Step 2: Fluorination of 1H-naphtho[1,8-de][1][2][3]triazine The isolated triazine is then reacted with a fluorinating agent such as hydrogen fluoride-pyridine (HF-Py) at elevated temperatures (e.g., 120°C) to yield this compound.[1] The use of HF-Py is crucial for the success of this reaction, but requires specialized equipment and handling procedures due to its corrosive and toxic nature.[1]
Route B: Nucleophilic Aromatic Substitution (SNAr) of 1,8-Difluoronaphthalene
This approach relies on the displacement of one of the fluorine atoms in 1,8-difluoronaphthalene by an amine nucleophile.
Methodology: 1,8-Difluoronaphthalene is dissolved in a suitable polar aprotic solvent (e.g., DMSO, DMF). An ammonia surrogate, such as sodium azide (NaN₃), is added, and the reaction is heated. The resulting azide intermediate is then reduced in a subsequent step (e.g., using H₂/Pd-C or LiAlH₄) to afford this compound. Alternatively, direct amination with ammonia under pressure and high temperature can be employed, though this may lead to challenges with selectivity and safety.
Route C: Reduction of 1-Fluoro-8-nitronaphthalene
This classic route involves the initial synthesis of 1-fluoro-8-nitronaphthalene followed by the reduction of the nitro group.
Step 1: Synthesis of 1-Fluoro-8-nitronaphthalene This precursor can be synthesized from 1,8-dinitronaphthalene via a nucleophilic aromatic substitution with a fluoride source, or through other multi-step sequences.
Step 2: Reduction of the Nitro Group 1-Fluoro-8-nitronaphthalene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst), is used to reduce the nitro group to the corresponding amine. These reduction methods are generally high-yielding and proceed under mild conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: Synthetic pathway for Route C.
Conclusion
The choice of synthetic route to this compound depends on several factors including the desired scale of the reaction, available starting materials and reagents, and safety considerations.
-
Route A offers a high-yielding and scalable option, making it attractive for larger-scale production, despite the requirement for handling hazardous HF-Pyridine.[1]
-
Route B is a potentially shorter route if 1,8-difluoronaphthalene is readily available, but may require optimization to control regioselectivity and achieve high yields.
-
Route C is a reliable and well-established method, particularly for laboratory-scale synthesis, with the final reduction step typically being very efficient. However, the overall efficiency depends on the synthesis of the 1-fluoro-8-nitronaphthalene precursor.
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific application.
References
Safety Operating Guide
Proper Disposal of 8-Fluoronaphthalen-1-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 8-Fluoronaphthalen-1-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for similar compounds, it should be treated as a substance that is harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Container Selection and Labeling:
-
Container: Use a designated, properly labeled, and sealed container made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard).
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be a designated satellite accumulation area for hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description and quantity of the waste.
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or decontamination solution, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, May cause cancer, Toxic to aquatic life with long lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. | [1][2] |
| Handling Precautions | Use in a well-ventilated area (fume hood). Avoid contact with skin and eyes. Do not ingest. | [2] |
| Incompatible Materials | Strong oxidizing agents. | |
| Storage Conditions | Cool, dry, well-ventilated area in a sealed, compatible container. | |
| Disposal Method | Via licensed hazardous waste disposal service or institutional EHS. Incineration is a common method for similar compounds. | |
| Spill Containment | Inert absorbent material (vermiculite, sand). |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
